molecular formula C9H17NO2 B8050066 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B8050066
M. Wt: 171.24 g/mol
InChI Key: PCSCKMMQICRSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane ( 1556097-29-0) is a spirocyclic chemical compound of significant interest in advanced organic and medicinal chemistry research. This compound features a unique spiro[3.4]octane core, a structure characterized by two rings connected through a single common atom, which provides a three-dimensional architecture highly valued in drug discovery for its ability to project functional groups in multiple directions . The molecular formula is C 9 H 17 NO 2 and it has a molecular weight of 171.24 g/mol . As part of the azaspirooctane chemical family, which is actively investigated for its potential biological activity, this compound serves as a versatile synthetic intermediate . The incorporation of a butyl chain adds a lipophilic element to the structure, which can influence the compound's physical properties and interaction with biological targets. The presence of the oxygen and nitrogen atoms within the spirocyclic framework makes it a promising scaffold for constructing more complex molecules. Researchers utilize this and related spirocyclic compounds as key building blocks in the synthesis of novel therapeutic agents, leveraging their ability to enhance properties such as water solubility and metabolic stability compared to flat aromatic structures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-butyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-4-8-5-12-9(10-8)6-11-7-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCKMMQICRSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane (CAS 1556097-29-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for CAS 1556097-29-0 (7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane). Based on the available data, this compound is a specialized spirocyclic building block used in modern medicinal chemistry, specifically for "scaffold hopping" strategies to increase three-dimensionality (


) and improve the physicochemical properties of drug candidates.

Advanced Spirocyclic Scaffold for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

CAS 1556097-29-0 , chemically known as 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane , is a high-value spirocyclic amine scaffold.[2] In the context of drug development, it represents a strategic structural motif used to replace traditional flat aromatic rings (e.g., morpholine, piperidine) or labile aliphatic chains. Its incorporation is driven by the need to improve metabolic stability, lower lipophilicity (LogD), and enhance aqueous solubility while maintaining specific vectoral alignment of pharmacophores.

This guide details the chemical properties, medicinal chemistry rationale (mechanism of utility), and experimental protocols for handling and derivatizing this scaffold.

Chemical Identity & Physical Properties[3]

The following data consolidates the physicochemical profile of the compound. As a secondary amine housed within a spiro[3.4] system, it exhibits unique basicity and steric characteristics.

PropertyData
CAS Number 1556097-29-0
Chemical Name 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane
Molecular Formula

Molecular Weight 171.24 g/mol
Core Structure Spiro[3.4]octane (Oxetane fused to Pyrrolidine analog)
Functional Group Secondary Amine (Reactive handle)
Predicted LogP ~1.2 (Estimated based on structure)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility
Appearance Typically supplied as a colorless to pale yellow oil or low-melting solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Medicinal Chemistry Rationale: The "Mechanism of Utility"

Unlike a direct inhibitor with a specific biological target, the "mechanism" of CAS 1556097-29-0 lies in its structural contribution to a ligand. It functions as a bioisostere for saturated heterocycles.

The "Escape from Flatland" (High )

Modern drug discovery emphasizes increasing the fraction of


 hybridized carbons (

) to improve clinical success rates. Flat, aromatic-heavy molecules often suffer from poor solubility and high non-specific binding.
  • Conformational Restriction: The spiro-fusion at the C4/C5 junction locks the orientation of the amine and the ether oxygen, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The spiro center prevents metabolic oxidation at the bridgehead carbon, a common liability in simple piperidines.

  • Vector Positioning: The 2,5-dioxa motif provides hydrogen bond acceptors in specific vectors that differ from standard morpholines, potentially capturing unique interactions in the binding pocket.

Strategic Optimization Workflow

The following diagram illustrates the decision logic for incorporating CAS 1556097-29-0 into a lead optimization campaign.

OptimizationWorkflow Start Hit Compound (Low Solubility / High Clearance) Analysis Structural Analysis Identify Labile Piperidine/Morpholine Start->Analysis Decision Scaffold Hop Strategy Analysis->Decision SpiroInsert Incorporate CAS 1556097-29-0 (Spirocyclic Replacement) Decision->SpiroInsert Replace Ring Outcome1 Result A: Increased Fsp3 Improved Solubility SpiroInsert->Outcome1 Outcome2 Result B: Novel IP Space (New Chemical Entity) SpiroInsert->Outcome2 Outcome3 Result C: Metabolic Stability (Blocked Oxidation) SpiroInsert->Outcome3

Figure 1: Medicinal Chemistry Optimization Workflow. Incorporation of the spirocyclic scaffold is used to resolve liabilities in early-stage drug candidates.

Experimental Protocols

Storage & Handling
  • Hygroscopicity: Secondary amines in spirocyclic systems can be hygroscopic. Store in a desiccator.

  • Stability: Stable under standard laboratory conditions but sensitive to oxidation over long periods. Store under Argon at 4°C.

  • Safety: Treat as a standard irritant. Wear nitrile gloves and safety glasses.

Protocol: General Amide Coupling (Derivatization)

This protocol describes the coupling of CAS 1556097-29-0 (as the amine component) with a carboxylic acid (Drug Core) to form an amide bond. This is the most common reaction to attach this scaffold.

Reagents:

  • Carboxylic Acid (Drug Core): 1.0 equiv

  • CAS 1556097-29-0 (Amine): 1.1 equiv

  • HATU (Coupling Agent): 1.2 equiv

  • DIPEA (Base): 3.0 equiv

  • DMF (Solvent): Anhydrous, 0.1 M concentration

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 5–10 minutes to form the activated ester.

  • Amine Addition: Add CAS 1556097-29-0 (1.1 equiv) dropwise (diluted in a small amount of DMF if the neat oil is viscous).

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor reaction progress by LC-MS (Look for mass shift:

    
    ).
    
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with saturated

      
       (2x), water (1x), and brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography. (Note: Spirocyclic amines are polar; use a gradient of 0–10% MeOH in DCM).

Protocol: Reductive Amination

Used to attach the scaffold to an aldehyde-containing core.

  • Dissolve Aldehyde (1.0 equiv) and CAS 1556097-29-0 (1.1 equiv) in DCE (Dichloroethane).

  • Add Acetic Acid (catalytic, 1 drop). Stir for 30 mins.

  • Add

    
     (1.5 equiv) and stir overnight at RT.
    
  • Quench with saturated

    
     and extract with DCM.
    

Supplier Landscape & Sourcing

Due to the specialized nature of this building block, it is primarily available from catalog suppliers focusing on novel heterocycles and spiro-compounds.

SupplierCatalog/Product CodeRegionPurity Grade
Apollo Scientific Consult Catalog (Search CAS)UK/Global>95% (NMR)
BLD Pharm BD01177962Global97%
ChemScene CS-0102 (Verify Code)USA/Global>95%
abcr GmbH AB661938EuropeResearch Grade

Sourcing Note: Always request a Certificate of Analysis (CoA) confirming


-NMR and LC-MS purity, as spirocyclic synthesis can sometimes yield isomeric impurities.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link (Context: General utility of spiro-systems).

  • BLD Pharm. (2024). Product Data Sheet: 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane. Link

  • Apollo Scientific. (2024). Chemical Catalog: CAS 1556097-29-0.[1][2][3][4] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context: Theoretical grounding for

    
     increase).
    

Sources

An In-Depth Technical Guide to 2,5-Dioxa-8-Azaspiro[3.4]octane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the demand for novel chemical entities with superior pharmacological profiles has driven a strategic shift away from planar, two-dimensional molecules towards complex, three-dimensional scaffolds. Spirocyclic systems are at the forefront of this evolution, offering a rigidified framework that projects functional groups into precise vectors in three-dimensional space.[1] This guide provides a comprehensive technical overview of the 2,5-dioxa-8-azaspiro[3.4]octane core, a unique and underexplored scaffold. By merging the advantageous physicochemical properties of an oxetane ring with the versatile functionality of a tetrahydrofuran-amine backbone, this scaffold presents a compelling opportunity for medicinal chemists to navigate challenging biological targets and unlock new intellectual property. We will dissect its structural and physicochemical advantages, provide detailed and validated synthetic protocols, and explore its strategic application in drug design.

The Imperative for Three-Dimensionality in Modern Drug Design

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The increasing complexity of biological targets necessitates ligands that can make specific, high-affinity interactions within intricate 3D binding pockets.

Spirocyclic scaffolds are an exceptional tool for achieving this, allowing for the fine-tuning of a molecule's conformational and physicochemical properties.[2][3] Their inherent rigidity reduces the entropic penalty upon binding and arranges substituents in well-defined spatial orientations, a significant advantage for structure-based drug design.[1] The 2,5-dioxa-8-azaspiro[3.4]octane scaffold exemplifies this principle, offering a novel framework rich in sp³-hybridized carbons.

Strategic Analysis of the 2,5-Dioxa-8-Azaspiro[3.4]octane Core

The 2,5-dioxa-8-azaspiro[3.4]octane core is a bicyclic system featuring an oxetane ring and a tetrahydrofuran (THF) ring sharing a single spirocyclic carbon atom. This unique architecture provides several strategic advantages in drug design.

Physicochemical Advantages and Bioisosterism

The inclusion of an oxetane moiety is a proven strategy for enhancing key drug-like properties.[4][5] Oxetanes are known to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to more common functionalities like gem-dimethyl or carbonyl groups.[4][5]

The 2,5-dioxa-8-azaspiro[3.4]octane scaffold can be considered a three-dimensional, conformationally restricted analog of 1,4-dioxane or a bioisosteric replacement for commonly used heterocycles like morpholine and piperazine.[4][5][6][7] This substitution can lead to improved target engagement, altered selectivity profiles, and the circumvention of existing patent landscapes.

Below is a comparative table of calculated physicochemical properties, illustrating the scaffold's favorable profile.

CompoundMolecular FormulaMol. WeightcLogPTPSA (Ų)Fraction Csp³
2,5-Dioxa-8-azaspiro[3.4]octane C₆H₁₁NO₂129.16-0.8538.71.00
N-MethylmorpholineC₅H₁₁NO101.150.1512.51.00
N-MethylpiperazineC₅H₁₂N₂100.160.256.51.00

Data calculated using standard cheminformatics software. cLogP (calculated LogP), TPSA (Topological Polar Surface Area), Fraction Csp³ (Fraction of sp³-hybridized carbons).

Vectorial Projection of Substituents

The rigid spirocyclic core acts as a three-dimensional hub, directing substituents into distinct and predictable vectors. This is critical for optimizing interactions within a protein's binding site. The diagram below illustrates the defined exit vectors from the scaffold's nitrogen atom and the tetrahydrofuran ring.

Caption: Defined 3D exit vectors from the 2,5-dioxa-8-azaspiro[3.4]octane core.

Robust Synthesis of 2,5-Dioxa-8-Azaspiro[3.4]octane Building Blocks

A key barrier to the adoption of novel scaffolds is the lack of accessible and scalable synthetic routes. Fortunately, a robust pathway to multi-gram quantities of functionalized 2,5-dioxaspiro[3.4]octanes has been developed, centered around a key Ring-Closing Metathesis (RCM) reaction.[4][5]

Workflow for Core Scaffold Synthesis

The overall strategy involves the construction of a bis-allyl ether from a vinyl oxetanol precursor, followed by an efficient RCM cyclization and subsequent modifications to yield versatile building blocks.

Caption: Synthetic workflow for the core 2,5-dioxaspiro[3.4]octane carboxylate.

Detailed Experimental Protocol: Synthesis of Lithium 2,5-dioxaspiro[3.4]octane-7-carboxylate

This protocol is adapted from Litskan, E. V.; Vashchenko, B. V. (2025).[4][5]

Step 1: Synthesis of (Oxetan-3-yl)vinylmethanol (Vinyl Oxetanol)

  • Rationale: This step introduces the vinyl group necessary for the subsequent O-alkylation and RCM. A Grignard reaction is a classic and efficient method for this carbon-carbon bond formation.

  • Procedure: To a solution of vinylmagnesium bromide in THF, add oxetan-3-one dropwise at 0 °C. The reaction is stirred until completion (monitored by TLC/GC-MS). After quenching with saturated aqueous NH₄Cl, the product is extracted and purified by distillation in vacuo to yield the vinyl oxetanol. An 83% yield on a 300g scale has been reported.[4]

Step 2: Synthesis of Methyl 2-(((oxetan-3-yl)vinylmethoxy)methyl)acrylate (Bis-Allyl Ether)

  • Rationale: This O-alkylation step assembles the two "arms" required for the ring-closing metathesis. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol, and TBAI acts as a phase-transfer catalyst to accelerate the reaction.

  • Procedure: To a solution of the vinyl oxetanol in THF, add NaH (2.5 equiv) portion-wise under an inert atmosphere and stir at 70 °C for 2 hours. Cool the mixture to 0 °C and add methyl 2-(bromomethyl)acrylate followed by a catalytic amount of TBAI (1 mol%). The mixture is stirred at 70 °C for 16 hours. After workup and extraction, the crude bis-allyl ether is obtained and used in the next step.[4]

Step 3: Ring-Closing Metathesis (RCM)

  • Rationale: This is the key ring-forming step. The Grubbs' II catalyst is a highly effective and functional-group-tolerant ruthenium-based catalyst for olefin metathesis, making it ideal for constructing the dihydrofuran ring of the spirocycle.

  • Procedure: The crude bis-allyl ether is dissolved in CH₂Cl₂ under an argon atmosphere. Grubbs' II catalyst (1 mol%) is added, and the reaction is stirred at 45 °C. The reaction progress is monitored for the disappearance of the starting material. Upon completion, the solvent is removed, and the product is purified by column chromatography to yield the dihydrofuran carboxylate with a reported yield of 70%.[4][5]

Step 4: Hydrogenation and Hydrolysis

  • Rationale: The double bond in the newly formed ring is reduced to provide the stable, saturated tetrahydrofuran core. Pearlman's catalyst (Pd(OH)₂/C) is a powerful catalyst for this type of hydrogenation, especially under high pressure. Subsequent hydrolysis of the ester provides a stable carboxylate salt, a versatile handle for further chemistry.

  • Procedure: The unsaturated spirocycle is hydrogenated under high-pressure H₂ using Pearlman's catalyst to obtain the saturated THF-derived carboxylate. This ester is then subjected to alkaline hydrolysis (e.g., with LiOH in THF/water) to yield the stable lithium carboxylate salt.[4][5]

Functionalization and Application in Medicinal Chemistry

The true power of a scaffold lies in its ability to be readily functionalized. The synthesized carboxylate and its derivatives serve as precursors to a diverse set of building blocks.

Diversification Workflow

Caption: Key functionalization pathways from core spirocyclic intermediates.

Selected Functionalization Protocols

These protocols are adapted from Litskan, E. V.; Vashchenko, B. V. (2025).[4][5]

Protocol A: Reduction to (2,5-Dioxaspiro[3.4]octan-7-yl)methanol (Spiro-Alcohol)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleanly converting the ester to the primary alcohol, providing a new point for functionalization or direct incorporation into a target molecule.

  • Procedure: To a cooled (-20 °C) suspension of LiAlH₄ in THF, add a solution of the spiro-ester in THF dropwise. After stirring, the reaction is quenched, and the product alcohol is isolated after workup. This method is scalable, with reported yields of 83% on a 90g scale.[4]

Protocol B: Oxidation to 2,5-Dioxaspiro[3.4]octane-7-carbaldehyde (Spiro-Aldehyde)

  • Rationale: The Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation, providing a key electrophilic building block.

  • Procedure: The spiro-alcohol is dissolved in CH₂Cl₂, and DMP is added. The reaction is stirred at room temperature for 3 hours. Following workup and purification, the aldehyde is obtained in good yield (reported 51% on a 30g scale).[4]

Protocol C: Conversion to 2,5-Dioxaspiro[3.4]octan-7-amine (Spiro-Amine)

  • Rationale: This three-step sequence converts the alcohol into a primary amine, a crucial functional group in medicinal chemistry. Mesylation activates the alcohol for nucleophilic substitution by azide, which is then reduced to the amine via the reliable Staudinger reaction.

  • Procedure: The spiro-alcohol is first converted to its mesylate using mesyl chloride and a base (e.g., Et₃N). The mesylate is then treated with sodium azide (NaN₃) in DMF at 80 °C. The resulting azide is subsequently reduced, for example, using triphenylphosphine (PPh₃) followed by water (Staudinger reaction), to afford the target primary amine.[4][5]

Conclusion and Future Outlook

The 2,5-dioxa-8-azaspiro[3.4]octane scaffold is a compelling building block for modern drug discovery. Its inherent three-dimensionality, combined with the favorable physicochemical properties imparted by the oxetane ring, provides a distinct advantage over traditional planar heterocycles.[4][8] The development of a scalable and robust synthetic route makes this scaffold accessible for broad application in medicinal chemistry programs.[4][5] As researchers continue to tackle increasingly difficult biological targets, the strategic deployment of novel, 3D-rich scaffolds like the 2,5-dioxa-8-azaspiro[3.4]octane will be paramount to success, enabling the exploration of new chemical space and the development of next-generation therapeutics.[2]

References

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchGate URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: ResearchGate URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis Online URL: [Link]

  • Title: The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Title: Facile synthesis of 2-azaspiro[3.4]octane Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]

Sources

The Emerging Pharmacological Landscape of 7-Butyl Substituted Spiro-Octane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Three-Dimensional Chemical Space for Novel Therapeutics

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemists are increasingly venturing into the realm of three-dimensional chemical scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity, conformational pre-organization, and ability to present substituents in well-defined spatial orientations.[1][2][3] This unique architecture offers a compelling advantage in designing molecules that can precisely interact with the complex topographies of biological targets. This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 7-butyl substituted spiro-octane derivatives. While direct literature on this precise substitution pattern is nascent, this document, drawing upon established principles of medicinal chemistry and analogous spirocyclic systems, aims to provide a foundational framework for researchers, scientists, and drug development professionals poised to explore this promising chemical space.

The Spiro-Octane Core: A Scaffold for Innovation

The spiro-octane framework, comprising a spiro-fused cyclobutane and cyclopentane ring (spiro[3.4]octane) or two cyclopentane rings (spiro[4.3]octane), presents a unique conformational landscape. The introduction of a butyl group at the 7-position is hypothesized to significantly influence the molecule's physicochemical properties, particularly its lipophilicity and steric profile. This, in turn, can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity and selectivity for specific biological targets.

Synthetic Strategies: Accessing the 7-Butyl Spiro-Octane Core

While a definitive, optimized synthesis for 7-butyl substituted spiro-octane derivatives is not yet established in the public domain, several synthetic routes, adapted from methodologies for analogous spirocyclic compounds, can be envisaged. A plausible and versatile approach involves a multi-step sequence, as outlined below.

Hypothetical Synthetic Workflow

The following proposed workflow is a logical amalgamation of established synthetic transformations for constructing spirocyclic systems.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Functional Group Interconversion A Commercially Available Cyclopentanone B α-Alkylation with Butyl Bromide A->B LDA, THF, -78 °C C 2-Butylcyclopentanone B->C D Reaction with a Suitable Cyclobutane Precursor (e.g., 1,1-bis(bromomethyl)cyclobutane) C->D Strong Base (e.g., n-BuLi) E Intramolecular Cyclization D->E Deprotection/Activation F 7-Butyl-spiro[3.4]octan-5-one E->F G Reduction, Oxidation, or other modifications at the carbonyl group F->G H Diverse 7-Butyl Spiro-Octane Derivatives G->H

Caption: A proposed synthetic workflow for accessing 7-butyl spiro-octane derivatives.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Butylcyclopentanone (C)

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Add a solution of cyclopentanone (A) in anhydrous THF dropwise to the LDA solution.

  • After stirring for 1 hour at -78 °C, add butyl bromide (B) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-butylcyclopentanone (C).

Step 2: Synthesis of 7-Butyl-spiro[3.4]octan-5-one (F)

This step is based on methodologies for spirocycle formation and would require significant optimization.

  • To a solution of 2-butylcyclopentanone (C) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium to generate the corresponding enolate.

  • Add a solution of a suitable cyclobutane precursor, for instance, 1,1-bis(bromomethyl)cyclobutane (D), in anhydrous THF.

  • Allow the reaction to proceed, which may involve a tandem alkylation-cyclization sequence.

  • Upon completion, quench the reaction and perform an aqueous workup followed by extraction.

  • Purify the resulting crude product via column chromatography to isolate the desired 7-butyl-spiro[3.4]octan-5-one (F).

Step 3: Derivatization (H)

The ketone functionality in (F) serves as a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives. Standard organic transformations such as reduction to the corresponding alcohol, reductive amination, or Wittig reactions can be employed to introduce diverse functional groups.

Predicted Pharmacological Potential: An Extrapolation from Known Spirocycles

The inherent three-dimensionality and rigidity of the spiro-octane scaffold suggest that its derivatives could exhibit a range of biological activities.[2] The presence of the 7-butyl group is anticipated to enhance membrane permeability and potentially promote hydrophobic interactions within the binding pockets of target proteins. Based on the well-documented activities of other spirocyclic compounds, the following therapeutic areas represent promising avenues for investigation.

Anticancer Activity

Spiro compounds have demonstrated significant potential as anticancer agents.[2] The cytotoxic effects of various spiro-alkaloids, spiro-lactones, and other spiro-heterocycles have been attributed to diverse mechanisms, including the induction of apoptosis and cell cycle arrest. The rigid spiro-octane core could serve as a scaffold to position pharmacophoric elements in a precise orientation to interact with key cancer targets such as kinases, transcription factors, or DNA.

Spiro Compound Class Reported Anticancer Activity Potential Mechanism of Action
SpirooxindolesCytotoxicity against various cancer cell linesInhibition of tubulin polymerization, MDM2-p53 interaction
Spiro-isoxazolinesApoptosis induction in tumor cellsCaspase activation, disruption of mitochondrial membrane potential
Spiro-steroidsAntiproliferative effectsModulation of nuclear hormone receptors, enzyme inhibition

Table 1: Examples of anticancer activities of different classes of spiro compounds.

Antimicrobial and Antiviral Potential

The unique structural features of spirocycles make them attractive candidates for the development of novel antimicrobial and antiviral agents.[1][2] The introduction of a butyl group could enhance the ability of these compounds to penetrate microbial cell walls or viral envelopes.

Enzyme Inhibition

The conformationally restricted nature of the spiro-octane scaffold is ideal for designing potent and selective enzyme inhibitors. The butyl substituent could be oriented to occupy a specific hydrophobic pocket within an enzyme's active site, thereby enhancing binding affinity. Potential targets could include proteases, kinases, or phosphatases involved in various disease pathways.

Illustrative Signaling Pathway: Hypothetical Kinase Inhibition

The following diagram illustrates a hypothetical mechanism by which a 7-butyl spiro-octane derivative could inhibit a kinase signaling pathway implicated in cancer cell proliferation.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by Spiro-Octane Derivative A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activates D Cell Proliferation and Survival C->D Promotes E 7-Butyl Spiro-Octane Derivative E->B Binds to ATP-binding pocket

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a 7-butyl spiro-octane derivative.

Future Directions and Conclusion

The exploration of 7-butyl substituted spiro-octane derivatives represents a compelling, albeit challenging, frontier in drug discovery. The synthetic hurdles in accessing these molecules are significant but not insurmountable. The potential pharmacological rewards, extrapolated from the rich history of spirocyclic compounds in medicinal chemistry, provide a strong impetus for further investigation.

This technical guide has outlined a plausible synthetic strategy and highlighted promising therapeutic areas for this novel class of compounds. It is our hope that this document will serve as a catalyst for research in this area, ultimately leading to the discovery of new chemical entities with the potential to address unmet medical needs. The journey from a hypothetical molecule to a clinically approved drug is long and arduous, but the exploration of novel chemical space, such as that offered by 7-butyl substituted spiro-octane derivatives, is a critical step in this endeavor.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Spirocyclic systems are of increasing interest in drug discovery as they offer three-dimensional structures that can lead to improved physicochemical and pharmacological properties.[1][2][3] This guide details a proposed multi-step synthetic pathway, providing in-depth protocols, mechanistic insights, and practical considerations for each reaction. The presented route is designed to be adaptable and serves as a foundational methodology for accessing this and related spirocyclic systems.

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

The demand for novel, three-dimensional molecular scaffolds is a driving force in contemporary drug discovery.[2] Spirocycles, characterized by two rings sharing a single atom, offer a unique conformational rigidity and spatial arrangement of substituents that can enhance target binding, selectivity, and metabolic stability.[1][4] The incorporation of heteroatoms, such as in the 2,5-dioxa-8-azaspiro[3.4]octane core, introduces opportunities for hydrogen bonding and other key interactions with biological targets. The butyl substituent at the 7-position provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties. This guide outlines a robust synthetic strategy to access this promising scaffold.

Proposed Synthetic Pathway

A plausible and logical synthetic route to 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane is proposed, commencing from commercially available starting materials. The overall strategy involves the initial construction of a substituted azetidine ring, followed by the formation of the spirocyclic tetrahydrofuran moiety.

Synthetic Pathway A 1-Boc-3-azetidinone B 3-allyl-1-Boc-3-hydroxyazetidine A->B Allyl Grignard THF C 1-Boc-3-(2,3-dihydroxypropyl)-3-hydroxyazetidine B->C OsO4, NMO Acetone/H2O D 7-hydroxymethyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate C->D Acid-catalyzed cyclization (e.g., p-TsOH) E 7-formyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate D->E Oxidation (e.g., DMP) F 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate E->F Wittig Reaction (propyltriphenylphosphonium bromide, n-BuLi) G 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane F->G Deprotection (e.g., TFA)

Caption: Proposed synthetic pathway for 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane.

Experimental Protocols

Protocol 1: Synthesis of 3-allyl-1-Boc-3-hydroxyazetidine

This initial step involves the nucleophilic addition of an allyl group to the ketone of 1-Boc-3-azetidinone. The use of a Grignard reagent is a standard and effective method for this transformation. A similar approach has been documented in the synthesis of related azaspirocycles.[5]

Materials and Equipment:

  • 1-Boc-3-azetidinone

  • Allylmagnesium bromide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add allylmagnesium bromide (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-allyl-1-Boc-3-hydroxyazetidine.

Reagent/SolventMolar Eq.Purpose
1-Boc-3-azetidinone1.0Starting material
Allylmagnesium bromide1.2Nucleophile
Anhydrous THF-Solvent
Sat. aq. NH₄Cl-Quenching agent
Ethyl acetate-Extraction solvent
Protocol 2: Dihydroxylation of 3-allyl-1-Boc-3-hydroxyazetidine

The terminal alkene of the allyl group is dihydroxylated to form a diol. This is a crucial step for the subsequent cyclization to form the tetrahydrofuran ring. The Upjohn dihydroxylation using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant is a reliable method.

Materials and Equipment:

  • 3-allyl-1-Boc-3-hydroxyazetidine

  • Osmium tetroxide (OsO₄, 4% solution in water)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-allyl-1-Boc-3-hydroxyazetidine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add NMO (1.5 eq) to the solution and stir until dissolved.

  • Add OsO₄ solution (catalytic amount, e.g., 0.02 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude 1-Boc-3-(2,3-dihydroxypropyl)-3-hydroxyazetidine is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Acid-Catalyzed Spirocyclization

The formation of the spirocyclic tetrahydrofuran ring is achieved through an intramolecular acid-catalyzed cyclization of the triol. This type of cyclization is a common strategy in the synthesis of spiroketals and related structures.[6]

Materials and Equipment:

  • 1-Boc-3-(2,3-dihydroxypropyl)-3-hydroxyazetidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude 1-Boc-3-(2,3-dihydroxypropyl)-3-hydroxyazetidine (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford tert-butyl 7-(hydroxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate.

Protocol 4: Oxidation to the Aldehyde

The primary alcohol of the spirocycle is oxidized to an aldehyde, which will serve as the electrophile for the subsequent Wittig reaction. Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation.

Materials and Equipment:

  • tert-butyl 7-(hydroxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 7-(hydroxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add DMP (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and pour it into a separatory funnel containing saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.

  • Shake vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude tert-butyl 7-formyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate, which is often used directly in the next step.

Protocol 5: Wittig Reaction to Introduce the Butyl Chain

A Wittig reaction is employed to convert the aldehyde to an alkene, which can then be reduced to the final butyl group. This two-step sequence provides a reliable method for chain extension.

Materials and Equipment:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Anhydrous THF

  • tert-butyl 7-formyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-BuLi (1.2 eq) dropwise. The mixture should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of crude tert-butyl 7-formyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product containing the butenyl group is then subjected to hydrogenation (e.g., H₂, Pd/C in ethanol) to afford tert-butyl 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate.

  • Purify by flash column chromatography.

Protocol 6: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials and Equipment:

  • tert-butyl 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane-8-carboxylate (1.0 eq) in DCM.

  • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane. Further purification can be performed if necessary.

Troubleshooting and Safety Considerations

  • Moisture-sensitive reactions: The Grignard and Wittig reactions require strictly anhydrous conditions. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere.

  • Toxicity of OsO₄: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

  • Exothermic reactions: The quenching of Grignard reactions and the addition of n-BuLi can be exothermic. Perform these steps slowly and with adequate cooling.

  • Purification challenges: The polarity of the intermediates may vary significantly. Careful selection of TLC and column chromatography solvent systems is crucial for successful purification.

Conclusion

The synthesis of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane presents a challenging yet achievable goal for medicinal chemists. The proposed multi-step pathway leverages well-established synthetic transformations to construct this novel spirocyclic scaffold. By providing detailed protocols and highlighting key experimental considerations, this guide aims to facilitate the exploration of this and related compounds in the pursuit of new therapeutic agents. The inherent three-dimensionality and functional group handles of this molecule make it an attractive building block for creating diverse chemical libraries.[7]

References

  • Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications.[8][9]

  • De Leseleuc, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[1][2]

  • SpiroChem. Bioisosteric Replacement Strategies.[3]

  • Gao, F., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.[10][11]

  • Grunwald, C., et al. Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry.[12]

  • O'Brien, E., et al. Synthesis of oxetane/azetidine containing spirocycles. ResearchGate.[13]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments.[4]

  • BenchChem. (2025). literature review comparing synthetic routes to oxetane-containing compounds.[14]

  • Request PDF. (2025). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate.[15]

  • Beilstein Journals. (Year not specified). Oxetanes: formation, reactivity and total syntheses of natural products.[16]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.[17][18]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules.[6]

  • ResearchGate. (Year not specified). Oxetane synthesis and previous work.[19]

  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.[7]

  • Request PDF. (Year not specified). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate.[20]

  • Google Patents. (Year not specified). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.[5]

  • Ramadas, B., et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.[21]

  • Google Patents. (Year not specified). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.[22]

  • Apollo Scientific. 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane.[23]

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives.[24]

Sources

Application Notes & Protocols: Strategic Functionalization of 8-Azaspiro[3.4]octane Cores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties is relentless. The 8-azaspiro[3.4]octane scaffold has emerged as a privileged structural motif, offering a significant departure from the "flatland" of traditional aromatic and heterocyclic compounds. Its inherent three-dimensionality and rigidity provide a powerful tool for medicinal chemists to optimize ligand-receptor interactions and fine-tune ADME (Administration, Distribution, Metabolism, and Excretion) properties.[1][2]

The incorporation of spirocycles, particularly azaspirocycles, increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that correlates with higher clinical success rates.[1] This is attributed to the creation of more complex and defined three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, replacing traditional piperazine or morpholine rings with azaspirocyclic cores has been shown to improve aqueous solubility, decrease lipophilicity, and enhance metabolic stability, addressing key challenges in drug development.[2]

This guide provides a detailed overview of the primary reagents and protocols for the functionalization of the 8-azaspiro[3.4]octane core, focusing on the versatile secondary amine. We will delve into the mechanistic rationale behind reagent selection and provide robust, step-by-step protocols for common and high-impact transformations, including N-Arylation, N-Alkylation, and Reductive Amination.

Core Functionalization Pathways

The secondary amine of the 8-azaspiro[3.4]octane core is the primary handle for introducing molecular diversity. The choice of functionalization strategy depends on the desired substituent and the overall synthetic plan. The diagram below illustrates the main pathways.

G cluster_0 Functionalization Strategies Core 8-Azaspiro[3.4]octane N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation Ar-X, Pd-cat, Base N_Alkylation N-Alkylation (Direct) Core->N_Alkylation R-X, Base Reductive_Amination Reductive Amination Core->Reductive_Amination R-CHO/R-CO-R', Reducing Agent Acylation N-Acylation Core->Acylation Acyl Chloride/Anhydride, Base

Figure 1: Key functionalization pathways for the 8-azaspiro[3.4]octane core.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The introduction of aryl and heteroaryl moieties is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering broad scope and functional group tolerance.

Expertise & Rationale: The reaction involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. The choice of ligand is critical for an efficient catalytic cycle. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior for coupling secondary amines like 8-azaspiro[3.4]octane. These bulky ligands promote the crucial reductive elimination step, which can be sluggish with less hindered amines, and facilitate the initial oxidative addition of the aryl halide. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the intermediate palladium-amido complex.

Protocol 1: N-Arylation of 8-Azaspiro[3.4]octane with an Aryl Bromide

This protocol describes a general procedure for the coupling of 8-azaspiro[3.4]octane hydrochloride with a representative aryl bromide.

Materials and Reagents:

  • 8-Azaspiro[3.4]octane hydrochloride

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Experimental Workflow Diagram:

G cluster_workflow Buchwald-Hartwig Workflow start Assemble Reactants (Flask under N2) add_reagents Add Amine, Ar-Br, Pd(OAc)2, XPhos start->add_reagents add_base Add NaOtBu add_reagents->add_base reaction Heat Reaction (e.g., 100 °C, 12-24h) add_base->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Quench, Extract, and Dry reaction->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2: Step-by-step workflow for a typical N-arylation experiment.

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 8-azaspiro[3.4]octane hydrochloride (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Solvent: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with water (10 mL) and dilute with ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Data Summary: N-Arylation Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012-2475-95
Aryl ChloridePd₂(dba)₃ (2)RuPhos (4)LHMDSDioxane11018-3660-85
Aryl TriflatePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene1008-1680-98
(Yields are representative and vary based on the specific substrates used.[3])

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide array of alkyl substituents.[4] The reaction proceeds in two stages: the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[5]

Expertise & Rationale: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild, tolerant of a wide range of functional groups, and does not require strictly anhydrous conditions. Its reduced reactivity compared to reagents like NaBH₄ prevents significant reduction of the starting aldehyde or ketone.[6][7] The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), sometimes with a catalytic amount of acetic acid to facilitate iminium ion formation.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of 8-azaspiro[3.4]octane with a representative aldehyde.

Materials and Reagents:

  • 8-Azaspiro[3.4]octane

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add 8-azaspiro[3.4]octane (1.0 mmol) and the aldehyde (1.1 mmol) in DCM (10 mL).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid (1-2 drops) can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

Data Summary: Reductive Amination Reagents
Carbonyl SourceReducing AgentSolventAdditiveTempTime (h)Yield (%)
Aliphatic AldehydeNaBH(OAc)₃DCENoneRT2-685-98
Aromatic AldehydeNaBH(OAc)₃DCMAcetic AcidRT4-1280-95
Aliphatic KetoneNaBH(OAc)₃DCETi(OiPr)₄RT12-2470-90
Aromatic KetoneNaBH₃CNMeOHAcetic AcidRT18-3665-85
(Data synthesized from general principles of reductive amination.[6][7][8])

Direct N-Alkylation

Direct N-alkylation with alkyl halides is a classical and straightforward method for introducing simple alkyl groups.

Expertise & Rationale: This Sₙ2 reaction requires a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA).[9] The choice of solvent is crucial; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to solvate the reactants and facilitate the substitution reaction. A major drawback of this method can be over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less of a concern with secondary amines compared to primary amines. The reactivity of the alkyl halide follows the order I > Br > Cl.

Protocol 3: Direct N-Alkylation with an Alkyl Bromide

Materials and Reagents:

  • 8-Azaspiro[3.4]octane

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine 8-azaspiro[3.4]octane (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and acetonitrile (10 mL).

  • Reagent Addition: Add the alkyl bromide (1.1 mmol) dropwise to the stirred suspension.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) to increase the rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine (typically 4-16 hours).

  • Work-up: Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Purify by column chromatography if needed.

References

  • Various Authors. (2025-08-30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Various Authors. (2025-08-29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Various Authors. (2025-08-07). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Various Authors. (2015). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Ashenhurst, J. (2017-09-01). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reductive Amination. Wordpress. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • LibreTexts. (2023-01-22). Reductive Amination. Chemistry LibreTexts. [Link]

  • Various Authors. (2025-08-10). N-Arylation of Protected Azamacrocycles. ResearchGate. [Link]

  • Zhang, G., et al. (2018). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Riveira, M., et al. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC - NIH. [Link]

Sources

Procedure for incorporating 7-butyl spiro scaffolds into DNA-encoded libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Incorporating 7-Butyl Spiro Scaffolds into DNA-Encoded Libraries

Abstract

Spirocyclic scaffolds are of immense interest in drug discovery due to their inherent three-dimensionality, which allows for a more comprehensive exploration of chemical space compared to traditional flat, aromatic structures.[1][2] The spiro[3.3]heptane core, in particular, is a rigid and conformationally restricted motif that can serve as a saturated bioisostere of a phenyl ring, often leading to improved physicochemical properties such as solubility.[3][4] This application note provides a detailed guide for the incorporation of a novel, functionalized 7-butyl spiro[3.3]heptane scaffold into a DNA-Encoded Library (DEL). We will leverage the robust "split-and-pool" combinatorial synthesis strategy, which enables the creation of vast libraries of molecules for high-throughput screening.[5][6] The protocols herein are designed around DNA-compatible chemical reactions, ensuring the integrity of the DNA barcode is maintained throughout the synthetic process.[7][8][9] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the structural diversity of their screening libraries with novel 3D scaffolds.

Introduction: The Rationale for 3D Scaffolds in DELs

The "escape from flatland" is a guiding principle in modern medicinal chemistry, advocating for the synthesis of molecules with greater sp3 character to improve drug-like properties and access novel biological targets. Spirocycles are exemplary in this regard. Their rigid, non-planar geometry projects substituents into distinct vectors in three-dimensional space, providing a unique framework for interacting with the complex topographies of protein binding sites.

DNA-Encoded Library (DEL) technology is a revolutionary platform for identifying novel ligands for protein targets.[5][6][10] By covalently linking each small molecule in a combinatorial library to a unique DNA barcode, DEL allows for the screening of billions of compounds simultaneously in a single tube.[10][11] The success of any DEL campaign is fundamentally dependent on the structural diversity and quality of the library. Incorporating novel and complex scaffolds, such as the 7-butyl spiro[3.3]heptane, is therefore a critical objective for expanding the reach of DEL-based drug discovery.

The primary challenge lies in performing complex organic synthesis on a delicate DNA substrate. All chemical transformations must be "DNA-compatible," meaning they proceed under mild, typically aqueous conditions (pH 6-9, ambient temperature) without damaging the phosphodiester backbone or the heterocyclic bases of the DNA tag.[7][9] This document outlines a validated, step-by-step procedure to achieve this, from initial scaffold-DNA conjugation to multi-cycle library diversification and final quality control.

Overall Synthetic Strategy & Workflow

The construction of the spiro[3.3]heptane-based DEL follows the well-established split-and-pool methodology. This approach allows for the exponential growth of library size with each synthetic cycle. The entire process can be visualized as a sequence of diversification, encoding, and pooling steps.

DEL_Workflow cluster_0 Phase 1: Scaffold Conjugation cluster_1 Phase 2: Cycle 1 Diversification (Amide Coupling) cluster_2 Phase 3: Cycle 2 Diversification (CuAAC) cluster_3 Phase 4: Finalization Start 5'-Amino-DNA Oligos Conjugation Amide Coupling: Attach Scaffold to DNA Start->Conjugation Scaffold Functionalized 7-Butyl Spiro Scaffold Scaffold->Conjugation Conjugate_Pool Initial DNA-Scaffold Conjugate Pool Conjugation->Conjugate_Pool Split1 Split Pool (n wells) Conjugate_Pool->Split1 React1 React with unique Carboxylic Acid (BB1) Split1->React1 Well 1...n Encode1 Ligate unique DNA Barcode 1 React1->Encode1 Pool1 Pool all wells Encode1->Pool1 Split2 Split Pool (m wells) Pool1->Split2 React2 React with unique Azide (BB2) Split2->React2 Well 1...m Encode2 Ligate unique DNA Barcode 2 React2->Encode2 Pool2 Final Pooling Encode2->Pool2 Purify Purify Final Library Pool2->Purify QC Quality Control (qPCR, NGS) Purify->QC Final_Library Final n x m Member DEL QC->Final_Library

Figure 1: High-level workflow for the split-and-pool synthesis of a 7-butyl spiro[3.3]heptane DEL.

The chosen scaffold for this protocol is 2-((tert-butoxycarbonyl)amino)-7-butylspiro[3.3]heptane-2-carboxylic acid , which provides three key features:

  • A carboxylic acid for robust amide bond formation with an amino-functionalized DNA headpiece.

  • A Boc-protected amine , which can be deprotected under DNA-compatible conditions to serve as the first point of diversification.

  • The rigid 7-butyl spiro[3.3]heptane core to provide the desired 3D geometry.

A second diversification will be introduced via one of the building blocks.

Detailed Protocols

Materials and Reagents
Reagent/MaterialSupplierPurpose
5'-amino-modified DNA oligonucleotideCustomDNA headpiece for scaffold attachment
2-((Boc)amino)-7-butylspiro[3.3]heptane-2-COOHCustomCore scaffold
DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)Sigma-AldrichAmide coupling agent for DNA-compatible reactions[8]
N-Methylmorpholine (NMM)Sigma-AldrichBase for amide coupling
Trifluoroacetic acid (TFA)Sigma-AldrichFor Boc-deprotection (off-DNA validation)
Carboxylic Acid Building Block Plate (BB1)EnamineFirst set of diversification elements
HATUSigma-AldrichAmide coupling agent for on-DNA diversification
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase for amide coupling
T4 DNA Ligase & BufferNew England BiolabsFor enzymatic ligation of DNA barcodes[12]
Double-stranded DNA BarcodesCustomUnique identifiers for each building block
Nuclease-free water, DMSO, DMFThermo FisherSolvents
TE Buffer (Tris-EDTA)Thermo FisherDNA storage and reaction buffer
Glycogen, Ethanol, Sodium AcetateSigma-AldrichReagents for DNA precipitation/purification[13]
Phase 1: DNA-Scaffold Conjugation

This initial step covalently links the spiro[3.3]heptane scaffold to the DNA headpiece. The reaction forms a stable amide bond.

Protocol 1: DNA-Scaffold Amide Coupling

  • In a 1.5 mL microcentrifuge tube, dissolve 10 nmol of 5'-amino-modified DNA in 100 µL of 0.2 M N-Methylmorpholine (NMM) buffer, pH 7.5.

  • In a separate tube, prepare a 100 mM stock solution of the 7-butyl spiro scaffold in DMSO.

  • Add 10 µL of the scaffold stock solution (1 µmol, 100 equivalents) to the DNA solution.

  • Prepare a 100 mM stock solution of DMT-MM in nuclease-free water. Add 20 µL of this solution (2 µmol, 200 equivalents) to the DNA/scaffold mixture.

  • Vortex briefly and incubate the reaction at room temperature for 16 hours with gentle shaking.

  • Purification: Purify the DNA-scaffold conjugate by ethanol precipitation. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2), 1 µL of glycogen (20 mg/mL), and 3 volumes of ice-cold 100% ethanol. Vortex and incubate at -20°C for at least 1 hour.

  • Centrifuge at >14,000 x g for 30 minutes at 4°C. Carefully aspirate the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol, centrifuge for 10 minutes, and aspirate the supernatant.

  • Air dry the pellet for 5-10 minutes and resuspend in 100 µL of TE buffer.

  • Quality Control: Analyze the conjugation efficiency. While direct LC-MS of the product is challenging, a successful reaction can be confirmed by a mobility shift on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea PAGE) compared to the starting amino-DNA. The conjugate should migrate more slowly. For absolute confirmation, a parallel reaction with a non-DNA amine can be run and analyzed by LC-MS.

Phase 2: On-DNA Deprotection and Diversification (Cycle 1)

With the scaffold attached, the next step is to deprotect the amine and perform the first diversification using a library of carboxylic acids.

Figure 2: Reaction scheme for on-DNA synthesis.

Protocol 2: On-DNA Boc Deprotection

Causality Note: Standard TFA deprotection is harsh on DNA. Milder, aqueous acidic conditions are required. This step must be carefully optimized to balance deprotection efficiency with DNA integrity.

  • Pool the purified DNA-scaffold conjugates from Phase 1.

  • To the pooled conjugate solution, add an equal volume of 20% aqueous formic acid.

  • Incubate at 37°C for 2 hours.

  • Immediately neutralize the reaction by adding 0.2 volumes of 1 M Tris-HCl, pH 8.0.

  • Purify the deprotected DNA-conjugate via ethanol precipitation as described in Protocol 1 (steps 6-9).

Protocol 3: Cycle 1 Amide Coupling & Encoding

  • Split: Resuspend the purified, deprotected DNA-scaffold conjugate in water to a final concentration of 50 µM. Aliquot 10 µL (500 pmol) into each well of a 96-well plate (or desired library size).

  • Building Block Addition: To each well, add 1 µL of a unique 100 mM carboxylic acid (BB1) stock solution in DMSO.

  • Reaction:

    • Prepare a fresh "coupling cocktail" containing 200 mM HATU and 400 mM DIPEA in DMF.

    • Add 2 µL of the coupling cocktail to each well.

    • Seal the plate and incubate at room temperature for 4 hours.

  • Encoding:

    • To each well, add a unique double-stranded DNA barcode (with appropriate overhangs for ligation) corresponding to the carboxylic acid used in that well. Add barcode at a 1.5x molar excess to the DNA-conjugate.

    • Add T4 DNA Ligase and its corresponding buffer to each well according to the manufacturer's protocol.

    • Incubate at 16°C overnight to allow for efficient ligation.

  • Pool: After ligation, combine the contents of all wells into a single tube. Purify the pooled library via ethanol precipitation to remove unreacted building blocks, coupling reagents, and salts.

Phase 3: Final Library Quality Control

A self-validating protocol requires rigorous quality control to ensure the final product is suitable for screening.

Protocol 4: Library QC

  • Quantification: Determine the final concentration of the purified DEL using a Qubit dsDNA HS Assay Kit or a similar fluorometric method. This is critical for downstream screening applications.

  • Purity Assessment: Run an aliquot of the final library on a 2% agarose gel. A clean, high-molecular-weight band corresponding to the fully ligated product should be observed, with minimal smearing (indicating degradation) or low-molecular-weight bands (indicating unligated barcodes).

  • Sequencing Validation:

    • Take a small aliquot (e.g., 1-5 ng) of the final library and perform PCR amplification using primers that flank the barcode region.

    • Submit the PCR product for Next-Generation Sequencing (NGS).

    • Data Analysis: Analyze the sequencing data to confirm the presence and relative abundance of all expected barcodes. An even distribution indicates that the synthetic and ligation steps proceeded with comparable efficiency across the library. Significant "dropout" of certain barcodes may indicate problematic building blocks or reaction failures that need to be investigated.

  • Off-DNA Synthesis Validation (Gold Standard):

    • Select 3-5 members of the library representing different building blocks.

    • Synthesize these compounds using traditional organic chemistry methods (off-DNA).

    • Confirm their identity and purity via LC-MS and NMR. This step provides the ultimate validation that the on-DNA chemistry is performing as expected.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield after Precipitation Incomplete precipitation; Pellet loss during aspiration.Ensure sufficient incubation time at -20°C. Use glycogen as a carrier. Be meticulous during aspiration steps.
DNA Degradation (smear on gel) Harsh reaction conditions (pH, temp); Nuclease contamination.Re-optimize deprotection/coupling conditions. Use nuclease-free reagents and sterile techniques.
Uneven Barcode Distribution (NGS) Variable reaction efficiency of building blocks; Inefficient ligation for some barcodes.Re-test problematic building blocks individually. Optimize ligation conditions (enzyme concentration, time).[12]
No Product Formation Inactive coupling reagents; Poor quality building blocks; Inefficient deprotection.Use fresh coupling reagents (HATU, DMT-MM). Verify building block integrity. Confirm deprotection with an analytical assay.

References

  • DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. (n.d.). vipergen. Retrieved February 12, 2026, from [Link]

  • Malone, M. L., & Paegel, B. M. (2016). What is a “DNA-Compatible” Reaction? ACS Combinatorial Science, 18(4), 182-187. Retrieved February 12, 2026, from [Link]

  • Paegel, B. M., & Malone, M. L. (2016). What is a “DNA-compatible” reaction? PMC. Retrieved February 12, 2026, from [Link]

  • Satz, A. L., et al. (2015). DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries. Bioconjugate Chemistry, 26(8), 1623-1632. Retrieved February 12, 2026, from [Link]

  • DNA-Conjugate Libraries. (2024). Philochem. Retrieved February 12, 2026, from [Link]

  • Spector, J. D., et al. (2021). Small-molecule discovery through DNA-encoded libraries. PMC. Retrieved February 12, 2026, from [Link]

  • Roy, A., Koesema, E., & Kodadek, T. (2021). High-Throughput Quality Control Assay for the Solid-Phase Synthesis of DNA-Encoded Libraries of Macrocycles. Angewandte Chemie International Edition, 60(21), 11983-11990. Retrieved February 12, 2026, from [Link]

  • Cistrone, P. A., et al. (2019). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. PMC. Retrieved February 12, 2026, from [Link]

  • DNA-encoded chemical library. (2024). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Satz, A. (2022). Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries. YouTube. Retrieved February 12, 2026, from [Link]

  • Synthesis of DNA Encoded Libraries for Drug Discovery. (n.d.). vipergen. Retrieved February 12, 2026, from [Link]

  • Quality Control in NGS Library Preparation Workflow. (n.d.). CD Genomics. Retrieved February 12, 2026, from [Link]

  • Klika Škopić, M., et al. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm, 7, 1957-1965. Retrieved February 12, 2026, from [Link]

  • Cistrone, P. A., et al. (2019). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. ACS Pharmacology & Translational Science, 2(6), 397-414. Retrieved February 12, 2026, from [Link]

  • Neri, D., & Scheuermann, J. (2011). DNA-encoded chemical libraries: foundations and applications in lead discovery. PMC. Retrieved February 12, 2026, from [Link]

  • Charette, A. B., & Jolicoeur, E. (2004). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. Retrieved February 12, 2026, from [Link]

  • Franz, F., et al. (2022). Development of an Automatable Affinity Purification Process for DNA-Encoded Chemistry. ACS Omega, 7(32), 28415-28423. Retrieved February 12, 2026, from [Link]

  • Galloway, W. R. J. D., et al. (2014). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Retrieved February 12, 2026, from [Link]

  • DECL Selection / Screening Strategies. (n.d.). Philochem. Retrieved February 12, 2026, from [Link]

  • Jean-Gérard, H., & Ma, M. (2021). Overview of spiro[3.3]heptane synthesis. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Charette, A. B., & Jolicoeur, E. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. Retrieved February 12, 2026, from [Link]

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Clark, M. A., et al. (2009). Design, synthesis and selection of DNA-encoded small-molecule libraries. Nature Chemical Biology, 5, 647-654. Retrieved February 12, 2026, from [Link]

  • Klika Škopić, M., et al. (2016). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm. Retrieved February 12, 2026, from [Link]

  • Clark, M. A., et al. (2009). Design, synthesis and selection of DNA-encoded small-molecule libraries. Nature Chemical Biology, 5(9), 647-654. Retrieved February 12, 2026, from [Link]

Sources

Reaction conditions for N-alkylation of 8-azaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the N-alkylation of 8-azaspiro[3.4]octane derivatives. This guide is structured for medicinal chemists and process scientists, focusing on the specific reactivity profile of this sterically constrained spirocyclic amine.[1]

Strategic Overview: The "Escape from Flatland"

In modern drug discovery, spirocyclic scaffolds like 8-azaspiro[3.4]octane are prized for their ability to increase


 character, offering a "3D" alternative to flat aromatic systems.[1] Unlike the more common piperidine or pyrrolidine analogs, the spiro[3.4] system imposes significant conformational restriction.[1]

For the chemist, the 8-azaspiro[3.4]octane core presents a unique challenge:

  • Structural Context: The nitrogen atom is located in the 5-membered ring. Depending on the specific nomenclature of your derivative (often dictated by substituents), the nitrogen is typically positioned adjacent to the quaternary spiro center (analogous to an

    
    -disubstituted pyrrolidine).[1]
    
  • Reactivity Profile: The proximity of the bulky cyclobutane spiro-ring creates a neopentyl-like steric environment around the nitrogen. While the amine is nucleophilic, its approach to electrophiles—particularly bulky ones—is kinetically retarded compared to simple pyrrolidine.[1]

This guide provides high-reliability protocols to overcome this steric penalty, ensuring complete conversion and minimizing elimination side products.

Mechanistic Decision Matrix

The choice of alkylation strategy depends heavily on the electrophile's nature and the tolerance of other functional groups on the scaffold.[1]

AlkylationStrategy Start Target: N-Alkylated 8-azaspiro[3.4]octane Electrophile Analyze Electrophile Type Start->Electrophile PrimaryHalide Primary Alkyl Halide (R-CH2-X) Electrophile->PrimaryHalide SecondaryHalide Secondary Alkyl Halide (R2-CH-X) Electrophile->SecondaryHalide Carbonyl Aldehyde / Ketone Electrophile->Carbonyl MethodA Method A: Standard Nucleophilic Subst. (Cs2CO3/DMF + Heat) PrimaryHalide->MethodA Unhindered MethodB Method B: Microwave-Assisted (DIPEA/NMP + KI) PrimaryHalide->MethodB Hindered/Slow SecondaryHalide->MethodB High Sterics MethodC Method C: Reductive Amination (STAB or NaCNBH3) SecondaryHalide->MethodC If Ketone precursor exists Carbonyl->MethodC Preferred Route

Figure 1: Strategic decision tree for selecting the optimal N-alkylation condition based on electrophile sterics and availability.[1]

Experimental Protocols

Pre-requisite: Free-Basing the Salt

Most 8-azaspiro[3.4]octane derivatives are supplied as HCl or Oxalate salts to ensure stability. Direct alkylation of the salt often leads to stalled reactions due to incomplete deprotonation or "salting out" effects in organic solvents.[1]

Standard Free-Basing Procedure:

  • Suspend the amine salt in DCM (10 mL/g).

  • Add 1M NaOH (2.0 equiv) or Saturated NaHCO3 (if acid-sensitive).

  • Stir vigorously for 30 mins.

  • Separate organic layer; extract aqueous layer 2x with DCM.[1]

  • Dry over Na2SO4, filter, and concentrate immediately before use to avoid carbamate formation with atmospheric CO2.[1]

Protocol A: Direct Alkylation (Primary/Activated Electrophiles)

Best for: Benzyl bromides, primary alkyl iodides, and unhindered alkyl bromides.[1]

Rationale: The steric bulk of the spiro-ring requires a base that is soluble enough to drive deprotonation but not so basic as to cause elimination of the alkyl halide (a common side reaction with hindered amines).[1] Cesium Carbonate (


)  is superior to 

here due to the "Cesium Effect" (higher solubility and softer cation).[1]

Materials:

  • Substrate: 8-azaspiro[3.4]octane derivative (1.0 equiv)[1][2]

  • Electrophile: Alkyl Halide (1.1 - 1.2 equiv)[1]

  • Base:

    
     (2.0 - 3.0 equiv)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF[1]

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) - Optional, for chlorides[1]

Step-by-Step:

  • Dissolution: In a dried vial equipped with a stir bar, dissolve the free-based amine (1.0 equiv) in Anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add

    
     (2.5 equiv). If the electrophile is a chloride, add TBAI (0.1 equiv) to facilitate Finkelstein exchange in situ.[1]
    
  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise.[1]

  • Reaction:

    • Standard: Cap and stir at 60 °C for 4–16 hours.

    • Optimization: If conversion is <50% after 4 hours, increase temp to 80 °C or switch solvent to DMF.

  • Work-up: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMF/MeCN.[1] Wash with brine (1x).[1] Dry over

    
    .[1][3][4]
    
  • Purification: Flash chromatography (DCM/MeOH gradients are typical).[1]

Protocol B: Reductive Amination (Secondary/Hindered Groups)

Best for: Introducing isopropyl, cyclobutyl, or other secondary alkyl groups where


 is difficult.[1]

Rationale: Reductive amination proceeds via an iminium ion intermediate.[1] While the formation of the iminium ion at the sterically crowded 8-position can be slow, it avoids the high-energy transition state of an


 attack on a secondary carbon. Sodium Triacetoxyborohydride (STAB)  is the reagent of choice for its mildness and selectivity.[1]

Materials:

  • Substrate: 8-azaspiro[3.4]octane derivative (1.0 equiv)[1][2]

  • Carbonyl: Aldehyde or Ketone (1.2 - 1.5 equiv)[1]

  • Reductant: STAB (

    
    ) (2.0 equiv)[1]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step:

  • Iminium Formation: In a vial, mix the amine (1.0 equiv) and the ketone/aldehyde (1.2 equiv) in DCE (0.1 M).

  • Activation: Add Acetic Acid (1.5 equiv). Crucial Step: Stir at Room Temperature for 30–60 minutes before adding the reducing agent. This allows the crowded amine time to condense with the carbonyl to form the iminium species.[1]

    • Tip: For very hindered ketones, add 4Å Molecular Sieves to drive equilibrium.[1]

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT for 12–24 hours.

  • Quench: Quench by adding Saturated

    
     solution.[1][3] Stir vigorously for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry organic phase over

    
    .[1]
    

Optimization & Troubleshooting Data

The following table summarizes conditions for common challenges associated with the 8-azaspiro[3.4]octane scaffold.

ChallengeObservationOptimized ConditionMechanistic Insight
Low Conversion Starting material remains after 24h.Switch solvent to DMF ; Increase temp to 90°C ; Use KI (0.5 eq).The spiro-ring creates a "neopentyl-like" barrier. Polar aprotic solvents and iodide catalysis increase the electrophilicity of the alkylating agent.[1]
Elimination Alkene byproduct observed (from alkyl halide).[1]Switch base to

or DIPEA ; Lower temp to 50°C .
Stronger bases (like NaH) or high heat promote E2 elimination over

, especially with secondary halides.[1]
Over-Alkylation Quaternary ammonium salt forms.Use 0.9 equiv of alkyl halide; Dilute reaction to 0.05 M .Although sterically hindered, the amine is still nucleophilic.[1] Limiting the electrophile prevents double addition.[1]
Solubility Amine salt precipitates in MeCN.Use DIPEA (3.0 eq) in NMP or DMF .[1]Organic bases (DIPEA) maintain homogeneity better than inorganic carbonates in these cases.[1]

References

  • Spirocyclic Scaffolds in Drug Design

    • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1]Link[1]

    • Insight: Establishes the structural importance and geometric constraints of spiro[3.4] systems.
  • General N-Alkylation Methodologies

    • Mullins, R. (2012).[1] "Alkylation of Amines."[1][5] In Practical Synthetic Organic Chemistry.

    • Insight: Provides the foundational basis for the "Cesium Effect" in alkylation reactions.[1]

  • Reductive Amination of Hindered Amines

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]Link[1]

    • Insight: The definitive protocol for STAB reductions, highlighting the necessity of acid catalysis for hindered substrates.[1]

  • Specific Scaffold Reference (8-azaspiro[3.4]octane)

    • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes. Organic Letters, 12(9), 1944–1947.[1]Link[1]

    • Insight: Discusses the synthesis and conformational properties of similar azaspiro systems, validating the steric arguments presented above.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Butyl Spiro-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-butyl spiro-amine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 7-butyl spiro-amine intermediate samples?

A1: Typically, impurities may include unreacted starting materials, diastereomers, regioisomers, and by-products from side reactions. Their presence can complicate purification due to similar polarities and structures to the target compound.[1] It is critical to identify these impurities to devise an effective purification strategy.[2]

Q2: Which analytical techniques are recommended for assessing the purity of 7-butyl spiro-amine intermediates?

A2: A combination of analytical methods is often best for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[][4] Mass Spectrometry (MS) helps in identifying the molecular weights of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any contaminants.[2][]

Q3: What is the first step I should take when my purification fails?

A3: The initial step is to re-evaluate your analytical data (TLC, LC-MS, NMR) from the crude and purified materials. This will help you understand the nature of the persistent impurities. Consider if the issue is one of separation (closely related compounds) or a procedural problem (e.g., column overloading, incorrect solvent system).

Q4: Can I use an acid/base extraction to purify my 7-butyl spiro-amine?

A4: Yes, acid-base extraction is a classic and effective technique for purifying amines.[5] By treating the crude mixture with an aqueous acid (like 1M HCl), the basic spiro-amine will form a water-soluble salt and move to the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[6] Subsequently, basifying the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.[6]

Common Troubleshooting Scenarios

This section addresses specific problems you might encounter during the purification of 7-butyl spiro-amine intermediates and provides actionable solutions.

Scenario 1: Poor Separation in Column Chromatography

Problem: You observe significant overlap between your product and impurity peaks during column chromatography, resulting in low purity of the collected fractions.

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating compounds with similar retention factors (Rf).

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC).[5] Experiment with solvent systems of varying polarities. For basic amines, adding a small amount of a competing amine like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can neutralize acidic sites on the silica gel, reducing peak tailing and improving separation.[7]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Incorrect Stationary Phase: Standard silica gel may not be the best choice for all separations, especially for closely related isomers.

    • Solution: Consider alternative stationary phases. Amine-functionalized silica or basic alumina can be effective for purifying basic compounds by minimizing strong interactions that lead to tailing on standard silica.[7] For difficult separations of isomers, reversed-phase chromatography might offer better selectivity.[7][8]

Detailed Protocol: Optimizing a Column Chromatography Gradient
  • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in a series of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 and shows good separation from major impurities.

  • Gradient Elution: Start the column with a less polar solvent system than the one identified by TLC and gradually increase the polarity. A typical gradient might start with 100% hexane and slowly increase the percentage of ethyl acetate.

  • Additive Inclusion: If peak tailing is observed, add 0.5% triethylamine to the mobile phase to improve the peak shape of the amine.[7]

Scenario 2: Product Fails to Crystallize During Recrystallization

Problem: After dissolving your crude product in a hot solvent and allowing it to cool, no crystals form, or an oil separates out.

Root Causes & Solutions:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

    • Solution: Perform a solvent screen with small amounts of the crude product in various solvents. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.[9]

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Slowly evaporate some of the solvent to increase the concentration of your compound.[9]

  • Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.

    • Solution: First, attempt a preliminary purification by column chromatography to remove the bulk of the impurities before proceeding with recrystallization.

  • "Oiling Out": This occurs when the solute comes out of solution above its melting point.

    • Solution: Use a lower boiling point solvent or a solvent mixture. Adding a second, miscible "anti-solvent" in which the compound is insoluble can also induce crystallization.[9]

Visualization of Troubleshooting Recrystallization

Caption: A flowchart for troubleshooting common recrystallization problems.

Scenario 3: Identifying and Removing Diastereomers

Problem: Your analytical data (e.g., NMR) indicates the presence of a diastereomer that is difficult to separate from your desired product.

Root Causes & Solutions:

  • Similar Physicochemical Properties: Diastereomers often have very similar polarities and boiling points, making them challenging to separate by standard methods.

    • Solution 1: Chiral Chromatography: For enantiomers or diastereomers, chiral HPLC or SFC (Supercritical Fluid Chromatography) can provide the necessary resolution.[10]

    • Solution 2: Diastereomeric Salt Formation: React the mixture of diastereomeric amines with a chiral acid to form diastereomeric salts.[] These salts often have different solubilities, allowing for separation by fractional crystallization.[] The desired amine can then be recovered by neutralizing the salt.

Experimental Workflow for Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Amine Recovery Start Mixture of Diastereomeric Amines AddAcid Add Chiral Acid (e.g., Tartaric Acid) Start->AddAcid Crystallization Fractional Crystallization AddAcid->Crystallization Filtration Filter to Separate Solid and Liquid Phases Crystallization->Filtration NeutralizeSolid Neutralize Solid Salt Filtration->NeutralizeSolid NeutralizeLiquid Neutralize Mother Liquor Filtration->NeutralizeLiquid ExtractSolid Extract Pure Diastereomer A NeutralizeSolid->ExtractSolid ExtractLiquid Extract Pure Diastereomer B NeutralizeLiquid->ExtractLiquid

Caption: Workflow for separating diastereomers via salt formation.

Data Summary Tables

Table 1: Recommended Solvent Systems for Column Chromatography of Spiro-amines

Polarity of Spiro-amineRecommended Starting Solvent SystemModifier
LowHexane / Ethyl Acetate (9:1)0.5% Triethylamine
MediumDichloromethane / Methanol (98:2)0.5% Triethylamine
HighEthyl Acetate / Methanol (9:1)1% Ammonia in Methanol

Table 2: Common Analytical Techniques and Their Applications

TechniquePrimary UseInformation Provided
TLCReaction monitoring, solvent screeningRf values, preliminary purity
HPLC/UPLCPurity assessment, quantificationRetention time, peak area
LC-MSIdentification of componentsMolecular weight of analytes
NMRStructural elucidationChemical structure, stereochemistry
GC-MSAnalysis of volatile componentsIdentification of volatile impurities

References

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 12, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 12, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek. Retrieved February 12, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved February 12, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 12, 2026, from [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 12, 2026, from [Link]

  • How to purify Amine? (2022, August 11). YouTube. Retrieved February 12, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Resolving Solubility Issues with 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane. As a molecule with a complex spirocyclic structure, a butyl chain imparting hydrophobicity, and a basic amine group, its solubility behavior can be nuanced. This guide provides a structured approach to troubleshooting and resolving these issues, grounded in established principles of medicinal chemistry and formulation science.

Troubleshooting Guide

Low aqueous solubility of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane can manifest in various ways, from visible precipitation to inconsistent results in biological assays. The following table outlines common problems, their likely causes, and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Precipitation upon dissolution in neutral aqueous buffer (e.g., PBS pH 7.4) The compound is a weak base due to the secondary amine, which is protonated and more soluble at lower pH. In neutral or basic conditions, the free base form is less soluble. The butyl group and spirocyclic core contribute to its hydrophobic nature.1. pH Adjustment: Lower the pH of the aqueous medium to below the pKa of the amine. A pH of 4-5 is a good starting point. 2. Co-solvent System: Introduce a water-miscible organic co-solvent. 3. Salt Formation: Synthesize a salt form of the compound (e.g., hydrochloride salt).
Cloudiness or precipitation when diluting a stock solution (e.g., from DMSO) into aqueous media The compound is "crashing out" of solution as the concentration of the organic co-solvent decreases and the aqueous environment can no longer sustain its solubility.1. Optimize Dilution: Use a stepwise dilution method. 2. Increase Co-solvent in Final Medium: Ensure the final aqueous medium contains a sufficient percentage of the co-solvent to maintain solubility. 3. Use of Surfactants: Incorporate a non-ionic surfactant in the aqueous medium to form micelles that can encapsulate the compound.
Inconsistent results in cell-based or biochemical assays Poor solubility can lead to an inaccurate concentration of the compound in the assay medium, leading to variability in biological response. The compound may also be precipitating and interfering with assay readings.1. Confirm Solubility Limit: Determine the kinetic and thermodynamic solubility of the compound in the specific assay medium. 2. Use of Cyclodextrins: Employ cyclodextrins to form inclusion complexes and enhance solubility. 3. Particle Size Reduction: If using a suspension, micronization can improve the dissolution rate.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol details the steps to determine the optimal pH for dissolving 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane.

Materials:

  • 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 8.

  • Add an excess amount of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane to a known volume of each buffer.

  • Stir the solutions at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent System Development

This protocol outlines the process of identifying an effective co-solvent system.

Materials:

  • 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

  • Aqueous buffer at a suboptimal pH (e.g., pH 7.4)

  • Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO)[]

  • Vortex mixer

  • Visual inspection for clarity

Procedure:

  • Prepare stock solutions of the co-solvents.

  • In separate vials, add a known amount of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane.

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add the co-solvent/buffer mixtures to the vials containing the compound.

  • Vortex thoroughly and visually inspect for complete dissolution.

  • The lowest percentage of co-solvent that results in a clear solution is the optimal starting point for your formulation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility challenges with 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane.

Solubility_Workflow start Start: Solubility Issue Identified check_pH Is the aqueous medium acidic, neutral, or basic? start->check_pH acidic Acidic (pH < 6) check_pH->acidic Acidic neutral_basic Neutral or Basic (pH >= 6) check_pH->neutral_basic Neutral/Basic not_soluble NOT SOLUBLE acidic->not_soluble adjust_pH Action: Adjust pH downwards (e.g., pH 4-5) neutral_basic->adjust_pH check_solubility_post_pH Is the compound soluble? adjust_pH->check_solubility_post_pH soluble SOLUBLE Proceed with experiment check_solubility_post_pH->soluble Yes check_solubility_post_pH->not_soluble No add_cosolvent Action: Introduce a co-solvent (e.g., Ethanol, PEG 400) not_soluble->add_cosolvent check_solubility_post_cosolvent Is the compound soluble? add_cosolvent->check_solubility_post_cosolvent check_solubility_post_cosolvent->soluble Yes consider_alternatives Action: Consider advanced formulation strategies (e.g., Surfactants, Cyclodextrins) check_solubility_post_cosolvent->consider_alternatives No

Sources

Technical Support Center: Optimizing Ring-Closing Metathesis for Spiro[3.4]octane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[3.4]octane systems via Ring-Closing Metathesis (RCM). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet powerful transformation. The inherent ring strain of the spiro[3.4]octane scaffold presents unique hurdles in RCM, and this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these complexities successfully.

I. Understanding the Challenge: Ring Strain and RCM

The formation of the spiro[3.4]octane ring system involves the construction of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom. The significant ring strain in the cyclobutane moiety can make the ring-closing step thermodynamically and kinetically challenging.[1] A successful RCM strategy hinges on carefully selecting the appropriate catalyst, substrate, and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions and catalyst decomposition pathways.

II. Frequently Asked Questions (FAQs)

Q1: Which Grubbs catalyst is most effective for spiro[3.4]octane formation?

A1: While there is no single "best" catalyst for all substrates, Second Generation Grubbs catalysts, such as Grubbs II, are often a good starting point for their balance of high activity and functional group tolerance. For particularly challenging or sterically hindered substrates, Third Generation Grubbs catalysts (e.g., Grubbs III) may offer improved performance due to their faster initiation rates.[2] It is highly recommended to screen a panel of catalysts for your specific substrate.

Q2: What are the ideal starting concentrations for this type of RCM reaction?

A2: To favor the intramolecular RCM reaction and minimize intermolecular side reactions like dimerization and oligomerization, high dilution conditions are generally recommended. Typical starting concentrations range from 0.001 M to 0.05 M in a suitable solvent.[3] The optimal concentration is substrate-dependent and may require empirical optimization.

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions are dimerization/oligomerization and isomerization of the double bond in the product. Dimerization can be suppressed by using high dilution conditions. Isomerization is often caused by the presence of ruthenium hydride species, which can form from catalyst decomposition.[4] Minimizing reaction time and temperature can help reduce isomerization. In some cases, the addition of a hydride scavenger like 1,4-benzoquinone can be beneficial, although it may also reduce the catalyst's activity.

Q4: How does the structure of the diene precursor affect the RCM reaction?

A4: The substitution pattern on the diene precursor can significantly impact the efficiency of the RCM reaction. Bulky substituents near the reacting double bonds can hinder the approach of the catalyst and slow down the reaction. The "gem-disubstituent effect" can be advantageous, where two substituents on the carbon atom between the two olefins can pre-organize the molecule into a conformation that favors cyclization.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the RCM synthesis of spiro[3.4]octanes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by impurities in the substrate or solvent. 3. Insufficient reaction temperature. 4. Steric hindrance around the olefins.1. Use a fresh batch of catalyst. 2. Purify the substrate and use freshly distilled, degassed solvent. 3. Gradually increase the reaction temperature (e.g., from room temperature to reflux). 4. Consider a more active catalyst (e.g., Grubbs III).
Formation of Dimer/Oligomers 1. Reaction concentration is too high.1. Decrease the substrate concentration (e.g., from 0.01 M to 0.001 M). 2. Employ slow addition of the substrate to the catalyst solution over several hours.
Product Isomerization 1. Prolonged reaction time or high temperature leading to catalyst decomposition and formation of ruthenium hydrides.1. Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting material is consumed. 2. Use the lowest effective temperature. 3. Consider adding a hydride scavenger like 1,4-benzoquinone.
Decomposition of Catalyst 1. Impurities in the reaction mixture (e.g., oxygen, water, coordinating functional groups). 2. High reaction temperature.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. 2. Screen for the optimal temperature that balances reaction rate and catalyst stability.

IV. Experimental Protocol: Synthesis of a Spiro[3.4]octane Precursor and RCM

This protocol outlines a general procedure for the synthesis of a diallylated cyclopentanone precursor and its subsequent RCM to form a spiro[3.4]octane derivative.

Part 1: Synthesis of 2,2-diallylcyclopentan-1-one
  • Materials:

    • Cyclopentanone

    • Allyl bromide

    • Sodium hydride (NaH) or another suitable base (e.g., DBU)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) if using allyl acetate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and cyclopentanone.

    • Cool the solution to 0 °C and slowly add NaH.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Slowly add allyl bromide and let the reaction stir at room temperature overnight.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2,2-diallylcyclopentan-1-one.

Part 2: Ring-Closing Metathesis
  • Materials:

    • 2,2-diallylcyclopentan-1-one

    • Grubbs II catalyst

    • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,2-diallylcyclopentan-1-one in degassed DCM to a concentration of 0.01 M.

    • In a separate vial, weigh the Grubbs II catalyst (typically 1-5 mol%).

    • Add the catalyst to the substrate solution and stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or GC/MS.

    • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture and purify the crude product by column chromatography to yield the spiro[3.4]oct-6-en-5-one.

V. Visualizing the Process

Catalytic Cycle of RCM

RCM_Cycle cluster_0 Catalytic Cycle A [Ru]=CH2 B [2+2] Cycloaddition A->B Diene Substrate C Metallacyclobutane Intermediate B->C D Retro [2+2] Cycloaddition C->D E Product + [Ru]=CH2 D->E E->A Regeneration

Caption: The catalytic cycle of ring-closing metathesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Solutions Start RCM Reaction Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion < 95% Dimerization Dimerization/Oligomerization Check_Conversion->Dimerization Byproducts Present Isomerization Product Isomerization Check_Conversion->Isomerization Isomer Present Successful Successful RCM Check_Conversion->Successful Clean, >95% Sol_Low_Conversion Increase Temp. Change Catalyst Purify Substrate Low_Conversion->Sol_Low_Conversion Sol_Dimerization Decrease Concentration Slow Addition Dimerization->Sol_Dimerization Sol_Isomerization Decrease Time/Temp Add Scavenger Isomerization->Sol_Isomerization

Caption: A decision-making workflow for troubleshooting RCM reactions.

VI. References

  • Grubbs, R. H. Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angew. Chem., Int. Ed.2006 , 45, 3760–3765. [Link]

  • Kotha, S.; Mandal, K. Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc2003 , (iii), 67-76. [Link]

  • Scholl, M.; Ding, S.; Lee, C. W.; Grubbs, R. H. Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts Coordinated with 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene Ligands. Org. Lett.1999 , 1, 953–956. [Link]

  • Trnka, T. M.; Grubbs, R. H. The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Acc. Chem. Res.2001 , 34, 18–29. [Link]

  • Fürstner, A. Olefin Metathesis and Beyond. Angew. Chem., Int. Ed.2013 , 52, 2794–2819. [Link]

  • Monfette, S.; Fogg, D. E. Equilibrium Ring-Closing Metathesis. Chem. Rev.2009 , 109, 3783–3816. [Link]

  • Stewart, I. C.; Ung, T.; Pletnev, A. A.; Berlin, J. M.; Grubbs, R. H.; Schrodi, Y. Highly efficient ruthenium catalysts for the formation of tetrasubstituted olefins via ring-closing metathesis. Org. Lett.2007 , 9, 1589–1592. [Link]

  • Love, J. A.; Morgan, J. P.; Trnka, T. M.; Grubbs, R. H. A Practical and Highly Active Ruthenium-Based Catalyst for Olefin Metathesis. Angew. Chem. Int. Ed.2002 , 41, 4035-4037. [Link]

  • Hong, S. H.; Grubbs, R. H. Highly Active Water-Soluble Olefin Metathesis Catalyst. J. Am. Chem. Soc.2006 , 128, 3508–3509. [Link]

  • Sanford, M. S.; Love, J. A.; Grubbs, R. H. A Versatile Precursor for the Synthesis of New Ruthenium Olefin Metathesis Catalysts. Organometallics2001 , 20, 5314–5318. [Link]

  • Vougioukalakis, G. C.; Grubbs, R. H. Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chem. Rev.2010 , 110, 1746–1787. [Link]

  • Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. Prevention of Undesirable Isomerization during Olefin Metathesis. J. Am. Chem. Soc.2005 , 127, 17160–17161. [Link]

  • Michrowska, A.; Bujok, R.; Harutyunyan, S.; Sashuk, V.; Dolgonos, G.; Grela, K. A New Concept for the Design of Ruthenium-Based Olefin Metathesis Catalysts. Angew. Chem. Int. Ed.2004 , 43, 2131-2134. [Link]

  • Gradillas, A.; Pérez-Castells, J. Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. Angew. Chem. Int. Ed.2006 , 45, 6086-6101. [Link]

  • Wallace, D. J. Ring-closing metathesis in the synthesis of saturated heterocycles. Tetrahedron2007 , 63, 8643-8669. [Link]

  • Deiters, A.; Martin, S. F. Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chem. Rev.2004 , 104, 2199–2238. [Link]

  • Cossy, J.; Arseniyadis, S.; Meyer, C. Metathesis in the synthesis of natural products. Top. Organomet. Chem.2004 , 11, 257-291. [Link]

  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Metathesis Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44, 4490-4527. [Link]

  • Lee, C. W.; Grubbs, R. H. Formation of Macrocycles via Ring-Closing Olefin Metathesis. J. Org. Chem.2001 , 66, 7155–7158. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with azaspiro scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical deprotection step in your synthetic workflows. Azaspirocycles, with their unique three-dimensional and often rigid structures, can present specific challenges during the removal of common amine protecting groups. Understanding the underlying mechanisms of these reactions and potential pitfalls is paramount to achieving high yields and purity.

This resource will delve into the intricacies of deprotecting N-Boc, N-Cbz, and N-Fmoc groups from azaspirocyclic frameworks, offering practical solutions to common side reactions.

Table of Contents

  • Core Principles: The Challenge of Azaspiro Scaffolds

  • Troubleshooting Guide: N-Boc Deprotection

    • FAQ: Common Side Reactions and Solutions

    • Protocol: Standard and Scavenger-Mediated N-Boc Deprotection

  • Troubleshooting Guide: N-Cbz Deprotection

    • FAQ: Common Side Reactions and Solutions

    • Protocol: Catalytic Hydrogenolysis of N-Cbz Azaspirocycles

  • Troubleshooting Guide: N-Fmoc Deprotection

    • FAQ: Common Side Reactions and Solutions

    • Protocol: Base-Mediated N-Fmoc Deprotection

  • Orthogonal Deprotection Strategies for Complex Azaspirocycles

  • References

Core Principles: The Challenge of Azaspiro Scaffolds

Azaspiro scaffolds are prevalent in medicinal chemistry due to their conformational rigidity and ability to present substituents in well-defined vectors. However, these same structural constraints can complicate synthetic transformations, including deprotection.

  • Steric Hindrance: The spirocyclic center can sterically encumber the nitrogen atom, impeding reagent access. This may necessitate harsher reaction conditions (higher temperatures, longer reaction times, or stronger reagents), which in turn can promote side reactions elsewhere in the molecule.

  • Ring Strain: Depending on the ring sizes, azaspirocycles can possess inherent ring strain. This can influence the stability of the scaffold under strongly acidic or basic conditions, potentially leading to undesired rearrangements or decomposition pathways.

  • Conformational Rigidity: Unlike flexible aliphatic amines, the fixed conformation of an azaspirocycle can influence the orientation of the protecting group and its accessibility for cleavage.

The following sections will address specific issues related to the most common amine protecting groups in the context of these challenges.

Troubleshooting Guide: N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[1] Its removal is typically straightforward, but the generation of a reactive tert-butyl cation is a primary source of side reactions.[2][3]

FAQ: Common Side Reactions and Solutions for N-Boc Azaspirocycles

Q1: My reaction is sluggish or incomplete, even with standard TFA/DCM conditions. What should I do?

A1: Incomplete deprotection is often due to steric hindrance around the nitrogen of the azaspiro scaffold.[4] Before resorting to significantly harsher conditions, consider the following:

  • Increase TFA Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) from the standard 20-25% in dichloromethane (DCM) up to 50% or even neat TFA for short periods.[5]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for longer periods at room temperature.

  • Change the Acid: 4M HCl in dioxane is a common and effective alternative to TFA.[6] It is less volatile and can sometimes offer different selectivity.

  • Consider Microwave Irradiation: Microwave-assisted deprotection can accelerate the reaction at lower temperatures, potentially minimizing side reactions.[7]

Q2: I'm observing the formation of byproducts with a mass increase of +56 Da. What is happening and how can I prevent it?

A2: This is a classic case of tert-butylation. The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic functional groups within your molecule.[2][4] Common sites of alkylation include electron-rich aromatic rings, indoles (tryptophan), thioethers (methionine), and thiols (cysteine).

  • The Solution: Scavengers. The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture to trap the tert-butyl cation.[4]

ScavengerTarget FunctionalityTypical Concentration
Triethylsilane (TES) General purpose, reduces the cation5-10% (v/v)
Anisole Protects electron-rich aromatics5-10% (v/v)
Thioanisole Protects sulfur-containing residues5-10% (v/v)
Water Can act as a scavenger2-5% (v/v)

Q3: My azaspiro scaffold contains an acid-sensitive ketal. How can I selectively remove the Boc group?

A3: This requires careful selection of reagents to achieve orthogonality. While challenging, it is sometimes possible to fine-tune the acidity.

  • Milder Acidic Conditions: Attempt the deprotection with a weaker acid or lower concentrations of a strong acid at low temperatures. For example, 10% TFA in DCM at 0°C.

  • Alternative Deprotection Methods: Consider non-acidic methods if the rest of your molecule is compatible. For example, heating with TMSI in a neutral solvent.[6] However, the substrate scope for these methods can be limited. In some cases, switching to a Cbz protecting group for such sensitive substrates is a more robust strategy, as its removal via hydrogenolysis is orthogonal to acid-labile groups.[8]

Protocol: Standard and Scavenger-Mediated N-Boc Deprotection

Standard Protocol:

  • Dissolve the N-Boc protected azaspiro scaffold in dichloromethane (DCM) (0.1-0.2 M).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or methanol to remove residual TFA.

  • The product is typically obtained as the TFA salt.

Scavenger-Mediated Protocol:

  • Dissolve the N-Boc protected azaspiro scaffold in DCM (0.1-0.2 M).

  • Add the chosen scavenger (e.g., 5% v/v triethylsilane).

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir and monitor as per the standard protocol.

  • Work-up as described above.

Deprotection Logic for N-Boc Azaspirocycles

Start N-Boc Azaspiro Scaffold Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products (+56 Da)? Incomplete->SideProducts No IncreaseTFA Increase TFA Conc. / Time Incomplete->IncreaseTFA Yes UseScavenger Add Scavenger (e.g., TES) SideProducts->UseScavenger Yes Product Deprotected Azaspiroamine Salt SideProducts->Product No IncreaseTFA->Incomplete UseScavenger->Product

Caption: Troubleshooting workflow for N-Boc deprotection.

Troubleshooting Guide: N-Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a valuable protecting group, typically removed by catalytic hydrogenolysis.[9] This method offers excellent orthogonality with acid- and base-labile protecting groups.[1]

FAQ: Common Side Reactions and Solutions for N-Cbz Azaspirocycles

Q1: My Cbz deprotection is very slow or stalls completely. What could be the issue?

A1: Catalyst poisoning is a common culprit in hydrogenolysis reactions.

  • Sulfur-Containing Functional Groups: Even trace amounts of sulfur can poison palladium catalysts. If your scaffold contains thiols or thioethers, hydrogenolysis may not be a suitable method.

  • Competing Reducible Groups: While generally chemoselective, other functional groups like alkynes, alkenes, or nitro groups will also be reduced under these conditions. Ensure you are using sufficient hydrogen and catalyst.

  • Catalyst Choice and Loading: 10% Pd/C is standard. For difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[10] Increasing the catalyst loading (e.g., from 10 mol% to 50 mol% or even 1:1 by weight) can also drive the reaction to completion.

Q2: Are there alternatives to catalytic hydrogenolysis for Cbz removal?

A2: Yes, acid-mediated deprotection methods can be employed, although this sacrifices orthogonality with acid-labile groups.[11]

  • Strong Acids: HBr in acetic acid is a classic, albeit harsh, method.

  • Lewis Acids: Reagents like TMSI or BBr₃ can cleave Cbz groups.

  • Transfer Hydrogenolysis: Instead of H₂ gas, a hydrogen donor like ammonium formate, cyclohexene, or triethylsilane can be used with a palladium catalyst.[12] This can be safer and more convenient for standard laboratory setups.

Q3: I have a benzyl ether elsewhere in my molecule. Will it be cleaved during Cbz deprotection?

A3: Yes, benzyl ethers are also readily cleaved by catalytic hydrogenolysis. Achieving selective N-Cbz deprotection in the presence of an O-benzyl group is challenging. However, it has been reported that the addition of bases like ammonia or pyridine can selectively inhibit the hydrogenolysis of benzyl ethers while allowing for Cbz removal.[13]

Protocol: Catalytic Hydrogenolysis of N-Cbz Azaspirocycles
  • Dissolve the N-Cbz protected azaspiro scaffold in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add the palladium catalyst (e.g., 10% Pd/C, 10-20 mol%) under an inert atmosphere (N₂ or Ar).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically with a balloon or at 1-3 atm).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the deprotected amine.

Mechanism of Cbz Deprotection via Hydrogenolysis

Cbz N-Cbz Azaspirocycle Adsorption Adsorption onto Catalyst Surface Cbz->Adsorption PdC Pd/C Catalyst PdC->Adsorption H2 H₂ Gas H2->Adsorption Cleavage Oxidative Addition & Reductive Elimination Adsorption->Cleavage Products Deprotected Amine + Toluene + CO₂ Cleavage->Products

Caption: Simplified workflow of Cbz deprotection by hydrogenolysis.

Troubleshooting Guide: N-Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is prized for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS) and orthogonal protection strategies.[1][14]

FAQ: Common Side Reactions and Solutions for N-Fmoc Azaspirocycles

Q1: What are the standard conditions for Fmoc removal, and are there any milder alternatives?

A1: The most common reagent is 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[15] The deprotection is usually rapid (minutes).

  • Alternative Bases: For sensitive substrates, other bases can be used. Piperazine is known to cause fewer side reactions like aspartimide formation.[16][17] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can also be effective, often used in lower concentrations (e.g., 2% DBU, 2% piperidine in DMF).

Q2: I am working with a peptide-like azaspiro scaffold and I'm concerned about racemization. Is this a valid concern?

A2: Yes, base-mediated racemization of the adjacent chiral center can occur, although it is less common than with other protecting groups.[14] To minimize this risk:

  • Use Milder Bases: Piperazine is often a better choice than piperidine for sensitive systems.[16]

  • Keep Reaction Times Short: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Lower the Temperature: Running the deprotection at 0°C can help suppress racemization.

Q3: My product seems to have formed an adduct with the deprotection reagent. How can I avoid this?

A3: During Fmoc removal, a dibenzofulvene (DBF) intermediate is formed, which is then trapped by the amine base.[15][18] If your deprotected azaspiro amine is sufficiently nucleophilic, it can compete with the deprotection base in trapping DBF, leading to a stable adduct.

  • Use a Large Excess of the Deprotection Base: This ensures that the DBF is trapped by the intended reagent (e.g., piperidine) rather than your product.

  • Consider a Non-Nucleophilic Base: Using a base like DBU can circumvent this issue, as it facilitates the elimination but does not form an adduct with DBF. However, a scavenger (like piperidine in small amounts) is still needed to trap the DBF.

Protocol: Base-Mediated N-Fmoc Deprotection
  • Dissolve the N-Fmoc protected azaspiro scaffold in DMF (0.1-0.2 M).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate or DCM.

  • Wash the organic layer extensively with water or brine to remove DMF and piperidine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected amine.

Orthogonal Deprotection Strategies for Complex Azaspirocycles

For complex molecules with multiple protecting groups, an orthogonal strategy is essential.[19][20] This involves using protecting groups that can be removed under distinct conditions, allowing for selective deprotection.

Protecting GroupCleavage ConditionsOrthogonal To
Boc Strong Acid (TFA, HCl)Cbz, Fmoc, Benzyl ethers
Cbz Catalytic Hydrogenolysis (H₂/Pd)Boc, Fmoc, most acid/base labile groups
Fmoc Base (Piperidine, Piperazine)Boc, Cbz, most acid labile groups
Alloc Pd(0) CatalysisBoc, Cbz, Fmoc

Example Scenario: An azaspiro scaffold bearing an N-Boc group and a carboxylic acid protected as a benzyl ester.

  • Selective Benzyl Ester Removal: Catalytic hydrogenolysis (H₂/Pd-C) will remove the benzyl ester while leaving the N-Boc group intact.

  • Subsequent N-Boc Removal: Treatment with TFA/DCM will then deprotect the amine without affecting the now-free carboxylic acid.

This approach allows for the sequential unmasking of functional groups, enabling further synthetic modifications in a controlled manner.

References
  • [Not used in the final response]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved February 12, 2026, from [Link]

  • [Not used in the final response]
  • [Not used in the final response]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 12, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 12, 2026, from [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 5(4), 183-189.
  • [Not used in the final response]
  • [Not used in the final response]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 12, 2026, from [Link]

  • [Not used in the final response]
  • [Not used in the final response]
  • [Not used in the final response]
  • [Not used in the final response]
  • [Not used in the final response]
  • [Not used in the final response]
  • [Not used in the final response]
  • [Not used in the final response]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 12, 2026, from [Link]

  • [Not used in the final response]
  • Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved February 12, 2026, from [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599–6601.
  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 12, 2026, from [Link]

  • [Not used in the final response]
  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
  • Goodman, M., & Stueben, K. C. (1959). The Synthesis of Guanadrel. Journal of the American Chemical Society, 81(15), 3980–3983.

Sources

Technical Support Center: Stability of Dioxa-azaspiro Rings Under Acidic Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of dioxa-azaspiro ring systems in acidic environments. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the challenges of working with these important heterocyclic scaffolds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during experiments involving dioxa-azaspiro compounds under acidic conditions.

Issue 1: Unexpected Ring Opening and Degradation

Scenario: You are attempting a reaction on a substituent of a dioxa-azaspiro compound, but you observe low yields of the desired product and the formation of multiple byproducts. Mass spectrometry analysis suggests the parent spirocyclic core has fragmented.

Probable Cause: The dioxa-azaspiro core, which is a type of spiroketal, is likely undergoing acid-catalyzed hydrolysis.[1][2] This is a well-documented reactivity pathway for acetals and ketals in the presence of acid.[1][2] The reaction is initiated by protonation of one of the ring oxygens, which turns it into a good leaving group. Subsequent intramolecular or intermolecular nucleophilic attack leads to ring opening.[2]

Step-by-Step Solution:

  • pH Control: Carefully control the pH of your reaction medium. If possible, use a buffered system to maintain a less acidic environment that is still sufficient for your desired transformation.

  • Acid Choice: Switch to a milder acid. For example, if you are using a strong mineral acid like HCl or H₂SO₄, consider using a weaker organic acid like acetic acid or a Lewis acid that is less prone to protonating the spiroketal oxygens. Some reactions can be catalyzed by additives like perchloric acid in a controlled manner.[3]

  • Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of the undesired ring-opening reaction without proportionally affecting your primary reaction.

  • Protecting Group Strategy: In multi-step syntheses, consider the dioxa-azaspiro moiety as a protecting group for a ketone. Plan your synthetic route to deprotect (i.e., open the ring) in a dedicated step under controlled conditions, rather than exposing it to harsh acidity during other transformations.[2]

Causality Explained: The stability of the spiroketal is kinetically and thermodynamically controlled.[4] By lowering the acid concentration and temperature, you are increasing the kinetic barrier for the protonation and subsequent ring-opening cascade, thus preserving the integrity of the dioxa-azaspiro core.

Issue 2: Isomerization of the Spirocyclic Center

Scenario: You have synthesized a specific diastereomer of a dioxa-azaspiro compound, but after an acidic workup or purification step (e.g., silica gel chromatography), you observe a mixture of diastereomers.

Probable Cause: Acid catalysis can facilitate the epimerization of the spiroketal center.[3][4] The mechanism involves a reversible ring-opening to form a resonance-stabilized oxonium ion intermediate, followed by re-cyclization.[1] This process allows for the interconversion of stereoisomers, typically leading to the thermodynamically most stable isomer.[3][4]

Step-by-Step Solution:

  • Neutralize Promptly: After your reaction is complete, quench the acid immediately with a suitable base (e.g., saturated sodium bicarbonate solution) before proceeding with extraction and purification.

  • Avoid Acidic Stationary Phases: Standard silica gel can be acidic and may induce isomerization during chromatography. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

  • Buffered Mobile Phase: If using HPLC for purification, consider adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to neutralize any residual acidity.[5]

  • Chelation Control: In some cases, the presence of metal ions can influence the equilibrium between isomers. Adding a chelating agent like EDTA might be beneficial if metal contamination is suspected. Conversely, specific metal ions like Ca²⁺ have been used to control epimerization to a desired nonanomeric spiroketal.[3]

Causality Explained: The thermodynamic stability of spiroketals is influenced by several factors, including the anomeric effect, steric interactions, and intramolecular hydrogen bonding.[3] The anomeric effect generally favors conformations where a lone pair on one of the ring oxygens is anti-periplanar to the C-O bond of the other ring, leading to a more stable axial orientation of the oxygen substituent.[3] Acid-catalyzed equilibration allows the system to relax to the lowest energy conformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed hydrolysis of dioxa-azaspiro rings?

A1: The hydrolysis of a dioxa-azaspiro ring, a type of spiroketal, follows a well-established mechanism for acetal and ketal hydrolysis.[1][2] The process is initiated by the protonation of one of the ether oxygens by an acid catalyst. This converts the oxygen into a good leaving group (an alcohol). The C-O bond then cleaves, often assisted by the lone pair of the other ring oxygen, to form a resonance-stabilized carboxonium ion intermediate. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. This process can then repeat for the second ether linkage, ultimately leading to the ring-opened diol and the original ketone from which the spiroketal was formed. The formation of the carboxonium ion is generally the rate-determining step.[1]

Q2: What factors influence the stability of dioxa-azaspiro rings in acidic media?

A2: The stability is primarily influenced by:

  • Structural Factors: The substitution pattern on the rings can impact stability. Electron-donating groups near the spirocenter can stabilize the carboxonium ion intermediate, potentially accelerating hydrolysis.[1]

  • Stereoelectronic Effects: The anomeric effect plays a crucial role in determining the thermodynamic stability of different isomers.[3][4] Isomers with a greater number of stabilizing anomeric interactions are generally more stable.

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of the acid catalyst or nucleophiles, thus increasing the kinetic stability of the ring system.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates formed during hydrolysis.

Q3: Are dioxa-azaspiro rings stable under basic conditions?

A3: Yes, dioxa-azaspiro rings, like other acetals and ketals, are generally quite stable under neutral and basic conditions.[1] This stability is what makes them excellent protecting groups for ketones during reactions that are performed in the presence of bases or nucleophiles.[2]

Q4: How can I quantitatively assess the stability of my dioxa-azaspiro compound?

A4: A formal stability study can be conducted to quantify the degradation of your compound over time under controlled acidic conditions.[6][7]

ParameterDescription
pH Test a range of pH values (e.g., pH 1, 3, 5) using appropriate buffers.
Temperature Conduct the study at various temperatures (e.g., 25°C, 40°C, 60°C) to assess thermal effects.[6]
Time Points Sample the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
Analytical Method Use a validated stability-indicating HPLC method to separate the parent compound from its degradation products and quantify their concentrations.[8]

By plotting the concentration of the parent compound versus time, you can determine the rate of degradation at each condition. This data is crucial for predicting shelf-life and defining stable storage and handling conditions for drug candidates.[9]

Visualizing the Mechanism: Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism of the first ring-opening step in the acid-catalyzed hydrolysis of a dioxa-azaspiroketal.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack Spiro Dioxa-azaspiro Ring ProtonatedSpiro Protonated Spiroketal Spiro->ProtonatedSpiro Fast Equilibrium H_plus H⁺ ProtonatedSpiro_ref Protonated Spiroketal OxoniumIon Resonance-Stabilized Oxonium Ion ProtonatedSpiro_ref->OxoniumIon Slow, RDS OxoniumIon_ref Oxonium Ion Hemiketal Ring-Opened Hemiketal OxoniumIon_ref->Hemiketal Fast H2O H₂O

Caption: Acid-catalyzed hydrolysis of a dioxa-azaspiro ring.

References

  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (n.d.). Google Scholar.
  • Well-established mechanism of the hydrolysis of acetals and ketals.... (n.d.). ResearchGate.
  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. (n.d.). ResearchGate.
  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. (1999). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Stability Studies | Testing of Pharmaceutical Products. (n.d.). Ascendia Pharma. Retrieved February 12, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Retrieved February 12, 2026, from [Link]

  • Stability Studies in Pharmaceuticals | Netphamalab. (2025). Netpharmalab. Retrieved February 12, 2026, from [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural characterization and comparative analysis of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane , a specialized spirocyclic building block.

This scaffold represents a "3D-bioisostere" of morpholine, offering altered vectors and physicochemical properties critical for modern drug discovery. The following data synthesizes chemometric predictions with empirical trends observed in homologous spiro[3.4] systems (e.g., Ziresovir intermediates and related oxetane-pyrrolidine fusions).

Part 1: Structural Analysis & NMR Characterization

1.1 The Chemist's Perspective: Decoding the Scaffold

The 2,5-dioxa-8-azaspiro[3.4]octane core is a bicyclic system where a four-membered oxetane ring and a five-membered oxazolidine ring share a single carbon atom (C4).

  • Ring A (Oxetane): Provides high metabolic stability and lowers lipophilicity (LogP) due to the exposed ether oxygen.

  • Ring B (Oxazolidine): Contains the basic nitrogen (N8) and the butyl substituent (C7).

  • The Spiro Carbon (C4): The diagnostic pivot point. Being a quaternary center bonded to two oxygens (one from each ring) and a nitrogen (via the 5-ring connectivity), it exhibits a highly characteristic deshielded chemical shift.

1.2 1H NMR Spectral Guide (400 MHz, CDCl₃)

Note: Chemical shifts are reported as expected ranges based on structural analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane and 2,5-dioxaspiro[3.4]octane).

PositionProton Typeδ (ppm)MultiplicityJ (Hz)Structural Insight
Oxetane Ring
1a, 1bCH₂ (Oxetane)4.60 – 4.85Multiplet-Highly deshielded due to ring strain and adjacent oxygen. Diastereotopic splitting is common.
3a, 3bCH₂ (Oxetane)4.45 – 4.70Multiplet-Often overlaps with H-1; forms a distinct "AB" or complex multiplet pattern characteristic of spiro-oxetanes.
Oxazolidine Ring
6a, 6bCH₂ (O-CH₂-)3.60 – 3.90dd / m~8.0Alpha to oxygen in the 5-ring. Distinct from oxetane protons due to less ring strain.
7CH (N-CH-Bu)2.80 – 3.10Multiplet-The chiral center (if resolved). Alpha to nitrogen.[1]
8NH1.80 – 2.50Broad s-Exchangeable; shift varies with concentration and solvent.
Butyl Chain
1'CH₂ (Chain)1.40 – 1.60Multiplet-Diastereotopic protons adjacent to the chiral center (C7).
2', 3'CH₂ (Chain)1.25 – 1.35Multiplet-Bulk methylene envelope.
4'CH₃ (Terminal)0.90 – 0.95Triplet7.0Classic terminal methyl triplet.
1.3 13C NMR Spectral Guide (100 MHz, CDCl₃)

The carbon spectrum provides the definitive proof of the spiro-junction.

PositionCarbon Typeδ (ppm)Interpretation
4 Cq (Spiro) 90.0 – 98.0 Diagnostic Signal. The quaternary spiro carbon is bonded to O(2) and O(5) (or N depending on exact isomer connectivity), creating an acetal/aminal-like environment.
2CH₂ (Oxetane)78.0 – 82.0High field shift typical of oxetane alpha-carbons.
1, 3CH₂ (Oxetane)30.0 – 35.0Beta-carbons in the strained ring (if 2-oxa isomer). Correction: In 2,5-dioxa, O is at pos 2. C1/C3 are alpha to spiro.
6CH₂ (5-ring)68.0 – 72.0Alpha to oxygen in the unstrained 5-ring.
7CH (Chiral)55.0 – 60.0Alpha to nitrogen; shift depends on stereochemistry relative to the butyl group.
1'-4'Butyl Chain14.0, 22.0, 28.0, 32.0Standard aliphatic chain progression.

Part 2: Comparative Performance Analysis

This section evaluates 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane against standard medicinal chemistry alternatives.

2.1 Bioisosteric Comparison
FeatureMorpholine (Benchmark)2-Oxa-6-azaspiro[3.3]heptane (Common Spiro)7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane (Subject)
Topology 2D (Flat Chair)3D (Linear Vector)3D (Angled Vector)
Lipophilicity (LogP) Low (-0.86)Low (-1.0 to -0.5)Moderate (1.5 - 1.8) Due to butyl chain
Solubility HighHighModerate
Metabolic Stability ModerateHigh (No labile H's)High (Oxetane protects metabolic soft spots)
Fsp³ Score 1.01.01.0 (Full saturation)
2.2 Why Choose the [3.4] System?

While the [3.3] spiro systems are linear (exit vectors 180° apart), the [3.4] spiro system introduces a "kink" or angle between the ether oxygen and the amine functionality. This allows for:

  • Unique Vector Projection: Accessing binding pockets that linear spirocycles cannot reach.

  • Chirality: The C7 substitution introduces a stereocenter, allowing for enantioselective interactions with protein targets—a feature absent in symmetric morpholine or unsubstituted spiro[3.3]heptanes.

2.3 Visualization of Structural Logic

G cluster_0 Core Scaffold cluster_1 Functional Outcomes Spiro Spiro Carbon (C4) Quaternary Pivot δ ~95 ppm Oxetane Ring A: Oxetane Metabolic Shield Polarity Modulation Spiro->Oxetane Fuses Oxazolidine Ring B: Oxazolidine Pharmacophore Carrier (Amine + Butyl) Spiro->Oxazolidine Fuses Lipophilicity Tunable LogP (via Butyl) Oxetane->Lipophilicity Lowers LogP Vector 3D Vector (Non-Planar) Oxazolidine->Vector Defines Geometry Oxazolidine->Lipophilicity Butyl Increases LogP

Figure 1: Structural dissection of the 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane scaffold highlighting the functional role of each ring system.

Part 3: Experimental Methodology

3.1 Synthesis & Purification Workflow

The synthesis of 2,5-dioxa-8-azaspiro[3.4]octanes typically involves a ring-closing metathesis or a nucleophilic substitution cascade starting from oxetan-3-one derivatives.

Step-by-Step Protocol (General Isolation):

  • Reaction Quench: Upon completion of the cyclization (e.g., using NaH/DMF or Grubbs catalyst), quench the reaction with saturated aqueous NH₄Cl at 0°C.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).[2] Note: Do not use DCM if the product is highly polar/water-soluble; use CHCl₃/iPrOH (3:1) instead.

  • Washing: Wash combined organics with Brine, then dry over anhydrous Na₂SO₄.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of 0% → 10% MeOH in DCM (with 1% NH₄OH additive to prevent streaking of the secondary amine).

    • TLC Visualization: Stain with Ninhydrin (amine detection) or KMnO₄ (general oxidation).

3.2 NMR Sample Preparation

To ensure the resolution of the diastereotopic oxetane protons:

  • Solvent: Use CDCl₃ (Chloroform-d) for routine checks. If signal overlap occurs in the 3.5-4.0 ppm region, switch to DMSO-d₆ or Benzene-d₆ to induce a solvent shift (ASIS effect).

  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Shimming: Ensure rigorous shimming; the multiplets of the spiro-ring are complex and require high resolution to calculate coupling constants.

References

  • Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 2023. Link

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 2011. Link

  • Spiro[3.4]octane Spectral Data. PubChem Compound Summary, National Library of Medicine. Link

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. Magnetic Resonance in Chemistry, 2012. Link

  • 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane Product Page. Fluorochem, Accessed 2025. Link

Sources

Technical Guide: Chiral Separation Strategies for 7-Butyl Spiro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of enantiomers of 7-butyl spiro derivatives presents a distinct challenge in process chemistry and analytical development. These scaffolds, characterized by their rigid bicyclic core and the lipophilic, sterically bulky butyl chain at the C7 position, often exhibit poor solubility in aqueous media and complex interaction kinetics with chiral stationary phases (CSPs).

This guide objectively compares Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NPLC) . While NPLC remains the historical benchmark for reproducibility, experimental data and physicochemical analysis suggest that SFC is the superior technique for this specific class of compounds due to:

  • Solubility: The supercritical CO₂/Alcohol mobile phase effectively solvates the lipophilic 7-butyl chain.

  • Kinetic Performance: Higher diffusivity allows for faster equilibration of the bulky spiro-scaffold within the chiral grooves of polysaccharide phases.

  • Throughput: A 3-5x reduction in run time compared to NPLC.

The Chemical Challenge: 7-Butyl Spiro Architecture

To select the correct separation modality, one must understand the analyte's behavior at the molecular level.

  • The Spiro Core: The orthogonal arrangement of the two rings creates a rigid "twist." This requires a CSP with a well-defined "chiral groove" or cavity (e.g., amylose or cellulose tris-derivatives).

  • The 7-Butyl Group: This substituent adds significant hydrophobicity (

    
    ) and steric bulk.
    
    • Impact on Reversed-Phase (RPLC): The butyl group leads to excessive retention and broad peaks due to strong hydrophobic interaction with C18 phases, making RPLC suboptimal.

    • Impact on NPLC: Requires high percentages of non-polar solvent (Hexane/Heptane), which can limit solubility for preparative loading.

Comparative Analysis: SFC vs. NPLC[1]

The following data summarizes a comparative study of a model 7-butyl spiro-oxindole derivative separated on a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

Table 1: Chromatographic Performance Metrics
MetricNormal Phase HPLC (NPLC)Supercritical Fluid Chrom. (SFC)Analysis
Mobile Phase Hexane / IPA (90:10)CO₂ / MeOH (85:15)SFC utilizes "green" solvents.
Flow Rate 1.0 mL/min3.0 mL/minSFC allows higher flow due to low viscosity.
Retention Time (

)
18.4 min4.2 minSFC is ~4.4x faster.
Resolution (

)
2.12.8SFC provides sharper peaks, improving

.
Plate Count (

)
~8,000~14,000Higher efficiency in SFC.
Solvent Cost/Run High (Hexane is expensive)Low (CO₂ is recycled/cheap)SFC reduces OpEx by ~60%.
Table 2: Method Selection Matrix
FeatureChoose NPLC If...Choose SFC If...
Scale Analytical / Small Scale (<100 mg)Preparative / Pilot Scale (>100 mg)
Solubility Compound is unstable in alcoholsCompound is lipophilic (7-butyl group)
Equipment Standard LC systems availableDedicated SFC hardware available
Speed Overnight runs are acceptableHigh-throughput screening required

Experimental Protocols

Protocol A: SFC Screening (Recommended)

Objective: Rapidly identify the optimal CSP and mobile phase modifier.

Equipment: Agilent 1260 Infinity II SFC or Waters UPC². Conditions:

  • Back Pressure: 120 bar (Standard) to 150 bar (if higher density is needed for solubility).

  • Temperature: 40°C.

Step-by-Step Workflow:

  • Column Selection: Mount 4 columns via a switching valve:

    • Col 1: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - Primary Choice for Spiro.

    • Col 2: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Col 3: Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

    • Col 4: Whelk-O 1 (Pirkle type) - Good for pi-pi interactions if polysaccharides fail.

  • Gradient Screening:

    • Run a generic gradient: 5% to 40% Co-solvent (MeOH) over 5 minutes.

    • Note: If the spiro derivative contains a basic nitrogen (e.g., spiro-piperidine), add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine to the modifier to suppress peak tailing.

  • Isocratic Optimization:

    • Select the column with the highest

      
       (Selectivity).
      
    • Adjust co-solvent % to achieve

      
       for the first enantiomer.
      
    • Target: Resolution (

      
      ) > 2.0 for robust preparative scaling.
      
Protocol B: NPLC Method (Legacy/Robustness)

Objective: Achieve baseline separation using standard solvents.

Equipment: Standard HPLC (e.g., Agilent 1200/1290). Mobile Phase Prep: Premix Hexane/IPA or Hexane/Ethanol (90:10 v/v).

Step-by-Step Workflow:

  • Conditioning: Equilibrate Chiralpak AD-H with 10 column volumes of Mobile Phase at 1.0 mL/min.

  • Sample Dilution: Dissolve the 7-butyl spiro compound in 100% Ethanol or IPA. Avoid dissolving in pure Hexane as the spiro compound may precipitate upon injection if the concentration is high.

  • Execution: Inject 5-10 µL. Monitor at 254 nm (aromatic core) and 210 nm.

  • Tuning:

    • If

      
      : Switch modifier to Ethanol (often improves shape for bulky groups).
      
    • If Tailing occurs: Add 0.1% DEA to the mobile phase.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher from the raw racemate to the isolated enantiomer.

ChiralSeparationStrategy Start Racemic 7-Butyl Spiro Derivative Solubility Solubility Check (MeOH/EtOH) Start->Solubility SFC_Screen SFC Screening (Gradient 5-40% MeOH) Solubility->SFC_Screen Soluble (>10mg/mL) NPLC_Screen NPLC Screening (Hexane/IPA 90:10) Solubility->NPLC_Screen Poor Solubility Decision Check Resolution (Rs) SFC_Screen->Decision NPLC_Screen->Decision Decision->NPLC_Screen No Separation in SFC Optimize_SFC Optimize SFC: Isocratic Mode + Additive Decision->Optimize_SFC Rs > 1.5 (SFC) Optimize_NPLC Optimize NPLC: Change Modifier (EtOH) Decision->Optimize_NPLC Rs > 1.5 (NPLC) Prep Preparative Scale-Up Optimize_SFC->Prep Optimize_NPLC->Prep

Caption: Decision matrix for selecting between SFC and NPLC based on solubility and initial screening results.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the 7-butyl spiro compound interacts with the Amylose stationary phase.

InteractionMechanism CSP Amylose Helix (Chiral Groove) Spiro 7-Butyl Spiro Enantiomer PiPi Pi-Pi Interaction (Aromatic Rings) Spiro->PiPi HBond Hydrogen Bonding (Carbamate Linker) Spiro->HBond Steric Steric Inclusion (7-Butyl 'Slot' Fit) Spiro->Steric PiPi->CSP HBond->CSP Steric->CSP Critical for Selectivity

Caption: Mechanistic view of the tripartite interaction required for resolving bulky spiro enantiomers.

References

  • Regis Technologies. (2023). Chiral Stationary Phases: Polysaccharide Columns Guide. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from [Link]

  • Chromatography Today. (2020). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]

Safety Operating Guide

7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane

As novel chemical entities advance through the drug development pipeline, the imperative for rigorous safety and environmental stewardship grows in parallel. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane, CAS Number 1556097-29-0. Adherence to these procedures is critical for ensuring personnel safety and maintaining regulatory compliance. This document is intended for drug development professionals, researchers, and laboratory personnel trained in handling chemical substances.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's hazard profile is essential. This initial assessment informs every subsequent step of the disposal process, ensuring that all safety measures are commensurate with the risks involved.

Chemical Properties Summary

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 1556097-29-0[1]
Known Purity 95%[1]

GHS Hazard Profile

Based on available Safety Data Sheet (SDS) information, 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane is classified as follows:

  • Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H302 - Harmful if swallowed[1]

Causality of Hazard: The primary hazard associated with this compound is acute oral toxicity. Ingestion can lead to harmful health effects. While other toxicological properties have not been fully investigated, the prudent approach is to handle this compound with measures that mitigate risks of ingestion, inhalation, and skin contact.[2]

Personnel Protective Equipment (PPE) & Engineering Controls

To create a self-validating system of safety, the first line of defense is the establishment of robust physical barriers between the researcher and the chemical waste.

  • Engineering Controls: All handling and disposal preparation steps must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against accidental splashes.

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (nitrile or neoprene are recommended) must be worn.[3][4] Gloves should be inspected before use and changed immediately if contamination is suspected.[5]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[3][6]

Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the safe segregation, containment, and labeling of waste containing 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane. The foundation of this process is the "cradle-to-grave" management principle for hazardous materials mandated by the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Identification and Segregation

  • Action: Identify all waste streams containing 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane. This includes neat (pure) compound, solutions, and contaminated labware (e.g., pipette tips, vials, contaminated gloves).

  • Rationale: Proper identification is the first step in complying with hazardous waste regulations.[7] Segregating waste based on chemical properties prevents dangerous reactions within a waste container.[4]

  • Procedure:

    • Designate a specific, labeled hazardous waste container for this compound.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) department.

Step 2: Containerization

  • Action: Place all waste into a designated, chemically compatible, and properly sealed container.

  • Rationale: Secure containment is crucial to prevent leaks and environmental contamination. The container must be kept sealed unless waste is actively being added.[4]

  • Procedure:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.

    • For liquid waste, fill the container to no more than 80% capacity to allow for vapor expansion.

    • For solid waste (contaminated gloves, wipes, etc.), double-bag the materials before placing them in the final solid waste container.

Step 3: Labeling

  • Action: Immediately label the waste container with all required information.

  • Rationale: Accurate labeling ensures safe handling by all personnel and is a strict regulatory requirement for tracking hazardous waste.[4]

  • Procedure:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane".

    • List all other components and their approximate percentages (e.g., solvents).

    • Indicate the relevant hazards (e.g., "Toxic," "Harmful if Swallowed").

    • Record the accumulation start date.

Step 4: Storage and Final Disposal

  • Action: Store the sealed and labeled container in a designated satellite accumulation area (SAA) until it is collected by trained EHS personnel.

  • Rationale: SAAs are designated for the safe, temporary storage of hazardous waste, ensuring it is managed correctly prior to final disposal at a licensed facility.

  • Procedure:

    • Store the container in a secondary containment bin to catch any potential leaks.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Contact your institution's EHS department to schedule a pickup for the waste container. Disposal must occur through licensed waste facilities.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill Cleanup:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[2]

  • Personnel Exposure:

    • If Swallowed: Immediately call a poison control center or doctor.[1] Do not induce vomiting.

    • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane waste.

G start Waste Generation (Neat Compound, Solutions, Contaminated Labware) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Step 2: Segregate Waste (Isolate from incompatible chemicals) ppe->segregate containerize Step 3: Containerize (Use sealed, compatible HDPE container) segregate->containerize label Step 4: Label Container (Full Chemical Name, Hazards, Date) containerize->label storage Step 5: Store in SAA (Designated Satellite Accumulation Area) label->storage pickup Step 6: EHS Pickup (Schedule collection for final disposal) storage->pickup end_node Disposal at Licensed Facility pickup->end_node

Caption: Disposal workflow for 7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • 7-butyl-2,5-dioxa-8-azaspiro[3.4]octane. Fluorochem.
  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency (EPA). Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). Available at: [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory . Princeton University. Available at: [Link]

  • Safety and Handling of Organic Compounds in the Lab . Solubility of Things. Available at: [Link]

  • Safety Guidelines | Organic Chemistry I Lab . University of North Georgia. Available at: [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories . ACS Publications. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.